molecular formula C14H17Br2NO4 B2988789 n-Boc-3,5-dibromo-DL-phenylalanine CAS No. 1259976-03-8

n-Boc-3,5-dibromo-DL-phenylalanine

Cat. No.: B2988789
CAS No.: 1259976-03-8
M. Wt: 423.101
InChI Key: HQICTPLNJXAZQF-UHFFFAOYSA-N
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Description

N-Boc-3,5-dibromo-DL-phenylalanine is a useful research compound. Its molecular formula is C14H17Br2NO4 and its molecular weight is 423.101. The purity is usually 95%.
BenchChem offers high-quality n-Boc-3,5-dibromo-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Boc-3,5-dibromo-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQICTPLNJXAZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259976-03-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromophenyl)propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Engineering Peptidomimetics: The Structural and Chemical Dynamics of n-Boc-3,5-dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the chemical space in drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). n-Boc-3,5-dibromo-DL-phenylalanine (CAS: 1259976-03-8) serves as a highly versatile building block in the synthesis of conformationally constrained peptides, peptidomimetics, and small-molecule therapeutics[1]. By combining an acid-labile tert-butoxycarbonyl (Boc) protecting group with a di-halogenated phenyl ring, this molecule offers orthogonal protection strategies and serves as a prime candidate for late-stage functionalization via transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of its chemical properties, structural logic, and field-proven experimental workflows for its application in modern drug development.

Chemical Identity & Structural Logic

The Role of the Boc Protecting Group

In peptide synthesis, the choice of the N-alpha protecting group dictates the entire synthetic strategy. The Boc group is acid-labile, typically requiring neat trifluoroacetic acid (TFA) for deprotection.

  • Causality in Strategy: Utilizing n-Boc-3,5-dibromo-DL-phenylalanine is essential when employing a Boc/Bzl orthogonal strategy. This is particularly advantageous when synthesizing peptides that contain base-sensitive modifications or when utilizing strongly acid-cleavable resins (e.g., PAM or Merrifield resins) that require anhydrous hydrogen fluoride (HF) for final cleavage.

The 3,5-Dibromo Motif

The substitution of two bromine atoms at the meta positions of the phenyl ring introduces three critical physicochemical advantages:

  • Conformational Restriction: The steric bulk of the bromine atoms restricts the rotation of the aromatic side chain (χ1 and χ2 dihedral angles), locking the resulting peptide into specific, predictable conformations that enhance target-binding affinity.

  • Halogen Bonding: Bromine possesses a region of positive electrostatic potential (the

    
    -hole). This allows the amino acid to act as a Lewis acid, forming highly directional halogen bonds with Lewis bases (such as carbonyl oxygens) within protein binding pockets.
    
  • Cross-Coupling Handle: The carbon-bromine (C–Br) bonds are highly reactive towards palladium-catalyzed oxidative addition, making this amino acid an ideal precursor for Suzuki-Miyaura or Sonogashira cross-coupling reactions to generate complex, bis-arylated derivatives.

Stereochemistry (DL-Racemate)

As a DL-racemic mixture, this compound contains equal proportions of the (D)- and (L)-enantiomers.

  • Causality in Screening: Racemic mixtures are highly cost-effective for initial high-throughput screening (HTS) of peptidomimetic libraries. Once a biological hit is identified, enantioselective synthesis—such as utilizing cinchona alkaloid quaternary ammonium salts as asymmetric phase transfer catalysts—can be employed to isolate the active (S)- or (R)-enantiomer[2].

Physicochemical Data

The following table summarizes the core quantitative data and physical properties of n-Boc-3,5-dibromo-DL-phenylalanine required for laboratory handling and stoichiometric calculations[1].

PropertyValue
Chemical Name 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid
CAS Number 1259976-03-8
Molecular Formula C₁₄H₁₇Br₂NO₄
Molecular Weight 423.10 g/mol
Standard Purity ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C
SMILES String CC(C)(C)OC(=O)NC(CC1=CC(Br)=CC(Br)=C1)C(=O)O

Applications in Drug Development

The unique structural features of 3,5-dibromophenylalanine derivatives have led to their successful integration into several advanced pharmacological agents.

For instance, the (S)-3,5-dibromophenylalanine subunit is a critical structural component of CPD-15A5 , a small-molecule negative allosteric modulator (antagonist) targeting the


2-adrenergic receptor (

2AR)[2]. The di-bromo substitution in this context provides the necessary lipophilicity and steric volume to stabilize the receptor in its inactive conformation, demonstrating the profound impact of this specific ncAA on receptor pharmacology.

Experimental Methodologies

Solid-Phase Peptide Synthesis (Boc-Strategy)

The incorporation of n-Boc-3,5-dibromo-DL-phenylalanine into a growing peptide chain requires precise control over coupling conditions to prevent premature cleavage or racemization.

Step-by-Step Protocol:

  • Resin Swelling: Swell the PAM resin in Dichloromethane (DCM) for 30 minutes. (Causality: Expands the polymer matrix to maximize the exposure of reactive amine sites).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. (Causality: Acidic cleavage removes the N-terminal Boc group, exposing a nucleophilic primary amine).

  • Neutralization: Wash the resin with 10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF). (Causality: Neutralizes the residual TFA salts, ensuring the amine is in its free-base, reactive form).

  • Activation & Coupling: Pre-activate 3.0 equivalents of n-Boc-3,5-dibromo-DL-phenylalanine with HBTU and HOBt in DMF, then add to the resin. (Causality: HOBt suppresses oxazolone formation, minimizing the risk of unwanted side reactions or further racemization during the coupling of the activated ester).

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin. A yellow color (negative) indicates complete coupling. A blue color (positive) indicates unreacted amines, necessitating a double-coupling step.

SPPS_Workflow Start Resin Preparation (PAM or Merrifield) Deprotect TFA Deprotection Remove N-terminal Boc Start->Deprotect Wash1 Wash & Neutralize (DIEA/DMF) Deprotect->Wash1 Couple Coupling Reaction n-Boc-3,5-dibromo-DL-Phe + HBTU/HOBt Wash1->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Couple Positive (Incomplete) Cleave HF Cleavage & Global Deprotection Test->Cleave Negative (Complete)

Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using n-Boc-3,5-dibromo-DL-phenylalanine.

Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

To leverage the di-bromo handles for generating complex peptidomimetics, a late-stage Suzuki-Miyaura coupling can be performed directly on the cleaved peptide or the isolated amino acid.

Step-by-Step Protocol:

  • Degassing: Dissolve the 3,5-dibromo-peptide and the desired aryl boronic acid (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge with Argon for 15 minutes. (Causality: Oxygen rapidly degrades Pd(0) active species; rigorous degassing is mandatory for catalytic turnover).

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂. (Causality: The bidentate dppf ligand provides a stable framework that prevents catalyst deactivation and aggregation into palladium black).

  • Base Addition: Add 3.0 equivalents of Na₂CO₃. (Causality: The mild inorganic base activates the boronic acid into a nucleophilic boronate complex, which is required for the transmetalation step, without hydrolyzing the peptide backbone).

  • Thermal Activation: Heat the reaction to 80°C for 12 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. Successful bis-arylation is confirmed by the complete disappearance of the characteristic dibromo-isotope pattern (M, M+2, M+4 peaks in a 1:2:1 ratio) and the emergence of the target product mass.

Suzuki_Coupling Substrate Peptide with 3,5-dibromo-Phe Pd Pd(0) Catalyst Oxidative Addition Substrate->Pd Boronic Aryl Boronic Acid Transmetalation Pd->Boronic Reductive Reductive Elimination C-C Bond Formation Boronic->Reductive Reductive->Pd Catalyst Regeneration Product Bis-Arylated Peptidomimetic Reductive->Product

Late-stage functionalization logic via Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • ChemScene. 1259976-03-8 | 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid.
  • National Institutes of Health (NIH) / PMC. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.

Sources

n-Boc-3,5-dibromo-DL-phenylalanine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-Boc-3,5-dibromo-DL-phenylalanine

Identity & Physicochemical Profile

N-Boc-3,5-dibromo-DL-phenylalanine is a specialized non-canonical amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry.[1][2] It combines the steric and electronic properties of the 3,5-dibromophenyl moiety with the orthogonal protection of the tert-butyloxycarbonyl (Boc) group, making it suitable for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics.[2]

Core Identifiers:

  • CAS Number: 1259976-03-8[1][2][3][4]

  • Synonyms:

    • 2-((tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid[1][2][4]

    • N-t-Boc-3,5-dibromo-DL-phenylalanine[1][2][4]

    • Boc-3,5-diBr-DL-Phe-OH[1][2][4]

  • Molecular Formula: C₁₄H₁₇Br₂NO₄[1]

  • Molecular Weight: 423.10 g/mol [1]

Physicochemical Properties Table:

PropertyValueNote
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1][2][3]
Solubility Soluble in DCM, DMF, DMSO, MethanolPoorly soluble in water.[2]
Melting Point 145–150 °C (Decomposes)Typical range for Boc-protected halogenated phenylalanines.[2]
Purity ≥ 98% (HPLC)Standard commercial grade.[2]
Chirality Racemic (DL-mixture)Contains both (R) and (S) enantiomers (50:50).[2]

Synthetic Pathways

The synthesis of N-Boc-3,5-dibromo-DL-phenylalanine presents a challenge due to the specific regiochemistry required (meta-substitution) and the need to preserve the halogen atoms during reduction steps.[1][2] The most robust pathway utilizes the Erlenmeyer-Plöchl Azlactone Synthesis , which builds the amino acid backbone from a substituted benzaldehyde.[2]

Phase 1: Construction of the Amino Acid Core

Direct bromination of phenylalanine yields predominantly the para-isomer. Therefore, the 3,5-dibromo substitution pattern is established early using 3,5-dibromobenzaldehyde .[1][2]

Step-by-Step Protocol:

  • Azlactone Formation (Erlenmeyer Condensation):

    • Reagents: 3,5-Dibromobenzaldehyde (1.0 eq), N-Acetylglycine (Hippuric acid, 1.0 eq), Sodium Acetate (0.8 eq), Acetic Anhydride (3.0 eq).[2]

    • Procedure: Reflux the mixture for 2–4 hours. The aldehyde condenses with the active methylene of N-acetylglycine to form the oxazolone (azlactone) ring.[2][5]

    • Observation: The mixture solidifies upon cooling. The product, 4-(3,5-dibromobenzylidene)-2-methyl-5-oxazolone, is isolated by filtration and washing with cold ethanol.[1][2]

  • Ring Opening & Reduction:

    • Reagents: Red Phosphorus (P), Hydroiodic Acid (HI), Acetic Anhydride.[2]

    • Procedure: The azlactone is subjected to reductive hydrolysis. The P/HI system reduces the double bond and cleaves the oxazolone ring simultaneously.

    • Critical Note: Standard catalytic hydrogenation (Pd/C, H₂) is avoided here because it would likely debrominate the aromatic ring (hydrodehalogenation).[2]

    • Product: 3,5-Dibromo-DL-phenylalanine (free amino acid).[1][2][4]

Phase 2: N-Terminal Protection (Boc-ylation)

To render the amino acid compatible with peptide synthesis, the amine is protected.[2]

Protocol:

  • Dissolution: Dissolve 3,5-dibromo-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1M NaOH.

  • Acylation: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear as free amine is consumed).[2]

  • Workup: Evaporate dioxane. Acidify the aqueous phase to pH 2–3 with KHSO₄ or dilute HCl.[2] Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure N-Boc-3,5-dibromo-DL-phenylalanine.

SynthesisWorkflow Aldehyde 3,5-Dibromobenzaldehyde Azlactone Azlactone Intermediate (Oxazolone) Aldehyde->Azlactone Ac2O, NaOAc (Condensation) Hippuric N-Acetylglycine Hippuric->Azlactone FreeAA 3,5-Dibromo-DL-phenylalanine (Free Amine) Azlactone->FreeAA HI, Red P (Reduction/Hydrolysis) FinalProduct N-Boc-3,5-dibromo-DL-phenylalanine FreeAA->FinalProduct Boc-Protection BocAnhydride Boc2O / NaOH BocAnhydride->FinalProduct

Caption: Synthesis of N-Boc-3,5-dibromo-DL-phenylalanine via the Erlenmeyer-Plöchl Azlactone route.

Applications in Drug Discovery

A. Halogen Bonding & Steric Probes

The two bromine atoms at the meta positions (3,5) create a unique electronic and steric profile.

  • Sigma-Hole Interactions: Bromine atoms can act as electrophilic Lewis acids (halogen bond donors) interacting with backbone carbonyls or nucleophilic residues in target proteins.[2]

  • Steric Bulk: The 3,5-substitution pattern imposes restricted rotation on the phenyl ring, useful for constraining peptide conformations in structure-activity relationship (SAR) studies.[2]

B. Glutamatergic Modulation (Neuroscience)

While the DL-form is a racemic mixture, the L-isomer component has demonstrated significant biological activity as a polyvalent modulator of the glutamatergic system.[2]

  • Mechanism: It acts as a partial agonist at the glycine site of NMDA receptors and an antagonist at AMPA/kainate receptors .

  • Therapeutic Potential: Research suggests utility in treating neurological deficits associated with stroke and schizophrenia by normalizing glutamatergic transmission without the severe side effects of total blockade.

Applications Compound N-Boc-3,5-dibromo-DL-phenylalanine PeptideSynth Solid Phase Peptide Synthesis (SPPS) Compound->PeptideSynth MedChem Medicinal Chemistry (SAR Studies) Compound->MedChem Neuro Neuropharmacology (Glutamate Modulation) Compound->Neuro HalogenBond Halogen Bonding (Sigma-Hole Interactions) MedChem->HalogenBond NMDA NMDA Receptor (Partial Agonist) Neuro->NMDA AMPA AMPA Receptor (Antagonist) Neuro->AMPA

Caption: Functional applications of N-Boc-3,5-dibromo-DL-phenylalanine in synthesis and pharmacology.

Handling & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be kept dry to prevent hydrolysis of the Boc ester.

  • Hazards: Classified as an Irritant (Xi) .[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor, specifically separating it from non-halogenated solvents to prevent equipment corrosion during incineration.[2]

References

  • ChemScene. (2025).[2] Product Monograph: 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)propanoic acid (CAS 1259976-03-8).[1][2][4]Link[2][4]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11652712, 3,5-Dibromo-L-phenylalanine.[1][2]Link[2]

  • Yarotskyy, V., et al. (2005).[2] "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[1][2] Molecular Pharmacology, 67(5).[2] Link

  • BenchChem. (2025).[2][6] Technical Guide to Halogenated Phenylalanine Analogs.Link[2]

  • ChemicalBook. (2025).[2][7] 3,5-Dibromo-DL-phenylalanine Properties and Synthesis.Link[2]

Sources

Steric Effects of 3,5-Dibromo Substitution on Peptide Conformation: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach peptide design not merely as sequence optimization, but as topological engineering. The incorporation of non-natural halogenated amino acids is a cornerstone of modern peptidomimetic drug discovery. While fluorination is often employed for its electronic effects, the introduction of heavy halogens—specifically the 3,5-dibromo substitution on aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe)—serves a distinctly different purpose: steric rigidification .

This whitepaper explores the causality behind the steric bulk of bromine, its profound impact on dihedral angle restriction, and how we leverage these mechanics to engineer proteolytically stable, conformationally locked peptides with high target affinity.

Mechanistic Foundations: The Steric Bulk of Bromine

To understand why 3,5-dibromination dictates peptide conformation, we must look at the fundamental physical chemistry of the substitution. The van der Waals radius of a bromine atom is approximately 1.85 Å, which is massively larger than that of the native hydrogen atom (1.20 Å).

When two bromine atoms are installed at the ortho positions (3 and 5) of an aromatic ring, they introduce a severe steric clash with the peptide backbone (specifically the carbonyl oxygen and amide nitrogen) whenever the side chain attempts to rotate. This steric hindrance heavily hampers C3-C4 bond rotation[1]. Experimental NMR studies on symmetrically ortho-disubstituted derivatives reveal that dibromo substitution elevates the rotational energy barrier to approximately 15.6–15.8 kcal/mol[2].

At physiological temperatures, this energy barrier forces a transition from rapid free rotation to slow exchange. The side chain becomes trapped in a specific rotameric state, effectively locking the local conformation of the peptide backbone.

Conformational_Logic A 3,5-Dibromo Substitution (Tyr/Phe) B Increased Steric Bulk (vdW radius 1.85 Å) A->B C Restricted χ1 / χ2 Dihedral Rotation B->C D Rotamer Locking (Barrier ~15.8 kcal/mol) C->D E Enhanced Proteolytic Stability D->E Steric Shielding F Targeted Receptor Affinity (Allosteric) D->F Conformational Selection

Logical flow of how 3,5-dibromo substitution induces steric bulk and peptide stability.

Conformational Consequences in Peptide Scaffolds

The rotamer locking induced by 3,5-dibromo substitution has two primary downstream effects that we exploit in drug development:

  • Proteolytic Shielding : The fixed, bulky side-chain orientation sterically shields the adjacent amide bonds from the active sites of proteolytic enzymes. Studies have shown that bromination provides mechanical resilience and superior proteolytic stability to peptide scaffolds[3].

  • Conformational Selection and Target Affinity : A highly flexible native peptide pays a massive entropic penalty upon binding to a receptor. By locking the peptide into its bioactive conformation, we pre-pay this entropic cost. Furthermore, the three-dimensional structural influence of halogenated amino acids extends to global secondary structure, modulating binding affinity via steric effects[4]. We can also use this bulk to intentionally stabilize inactive receptor states; for instance, incorporating a 3,5-dibromophenylalanine derivative has been shown to act as a negative allosteric modulator by favoring an inactive conformational state of the β2-adrenergic receptor[5].

Quantitative Data Summary

The table below summarizes the physical parameters and mechanistic consequences of 3,5-dibromo substitution compared to native residues.

ParameterNative Residue (Tyr/Phe)3,5-Dibromo SubstitutedMechanistic Consequence
Aromatic Substituent vdW Radius 1.20 Å (Hydrogen)1.85 Å (Bromine)Induces severe steric clash with the peptide backbone[4].
Rotational Energy Barrier (χ2) < 5.0 kcal/mol15.6 – 15.8 kcal/molRestricts rotation, leading to slow exchange on the NMR timescale[2].
Conformational State Highly flexible (multiple rotamers)Locked / Restricted rotamerReduces entropic penalty upon target binding; can favor specific receptor states[5].
Proteolytic Susceptibility High (rapid degradation)Low (extended half-life)Bulky halogens sterically shield adjacent amide bonds from proteases[3].

Self-Validating Experimental Protocol: Synthesis & Conformational Analysis

Trustworthiness in peptide engineering relies on self-validating experimental systems. When working with extremely bulky non-natural amino acids, standard protocols will fail. Below is the field-proven, step-by-step methodology for synthesizing and validating peptides containing 3,5-dibromo substitutions.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Causality : Due to the extreme steric hindrance of the 3,5-dibromo aromatic ring, the coupling of the subsequent incoming amino acid (at the N-terminus of the dibromo residue) suffers from severe kinetic slowdown because the bulky bromines shield the α-amine.

  • Action : Employ highly reactive coupling reagents (e.g., HATU/HOAt instead of standard HBTU). Extend the coupling time of the residue following the 3,5-dibromo amino acid to 2–4 hours, and apply microwave assistance (e.g., 75°C for 15 minutes) to overcome the activation energy barrier.

Step 2: Cleavage and Purification
  • Causality : While brominated aromatics are generally stable, harsh scavengers can induce unwanted debromination.

  • Action : Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Avoid strong reducing scavengers like DTT or EDT unless absolutely necessary for Cys-containing sequences. Purify via RP-HPLC using a C18 column; note that the dibromo substitution will significantly increase the retention time due to enhanced lipophilicity.

Step 3: Circular Dichroism (CD) Spectroscopy
  • Causality : We must verify if the local steric lock translates to a global secondary structure shift.

  • Action : Dissolve the purified peptide in a phosphate buffer (pH 7.4). Scan from 190 nm to 260 nm. Compare the spectra of the native vs. dibromo-peptide to observe shifts (e.g., from a random coil minimum at 200 nm to an α-helical signature with minima at 208 nm and 222 nm).

Step 4: 2D NMR (ROESY/NOESY) Conformational Analysis
  • Causality : To definitively prove rotamer locking, we must measure the spatial proximity of protons.

  • Action : Perform 2D NOESY or ROESY NMR in aqueous solution (or membrane-mimetic micelles). Look for strong, distinct cross-peaks between the aromatic protons of the 3,5-dibromo residue and the backbone amide protons. The lack of peak averaging (compared to the native peptide) confirms that the side chain is locked in a slow-exchange rotameric state[2].

Experimental_Workflow N1 1. Fmoc SPPS (Extended Coupling) N2 2. TFA Cleavage & RP-HPLC Purification N1->N2 N3 3. CD Spectroscopy (Secondary Structure) N2->N3 N4 4. 2D NMR (NOESY) (Rotamer Quantification) N3->N4

Step-by-step experimental workflow for synthesizing and validating 3,5-dibromo peptides.

References

1.[4] Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. URL:[Link] 2.[2] Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. PMC. URL:[Link] 3.[1] Controllable multi-halogenation of a non-native substrate by SyrB2 iron halogenase. bioRxiv. URL:[Link] 4.[3] Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. ResearchGate / Angewandte Chemie. URL:[Link] 5.[5] Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. PNAS. URL:[Link]

Sources

Applications of racemic n-Boc-3,5-dibromo-phenylalanine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Chemical Space: Applications of Racemic N-Boc-3,5-dibromo-phenylalanine in Modern Drug Discovery

Strategic Rationale: The Anatomy of a Privileged Scaffold

In the landscape of modern drug discovery, the design of highly selective and metabolically stable therapeutics relies heavily on the integration of unnatural amino acids. Among these, racemic N-Boc-3,5-dibromo-phenylalanine (CAS: 1259976-03-8)[1] has emerged as a profoundly versatile building block. As a Senior Application Scientist, selecting this specific scaffold is rarely arbitrary; it is a calculated decision driven by three distinct structural advantages:

  • The Racemic (DL) Advantage : In the early stages of library generation—particularly in DNA-Encoded Library (DEL) synthesis—utilizing a racemic mixture effectively doubles the stereochemical diversity of the resulting chemical space without requiring additional synthetic steps. Once a hit is identified, the active enantiomer can be deconvoluted and isolated[2].

  • The 3,5-Dibromo Motif : The meta-substitution of two bromine atoms serves a dual purpose. Biologically, bromine atoms are highly polarizable and act as potent halogen bond donors, engaging in highly directional

    
    -hole interactions with target proteins[3]. Chemically, they act as orthogonal handles for late-stage transition-metal-catalyzed cross-coupling reactions, allowing for explosive divergent synthesis[4].
    
  • The N-Boc Protection : The tert-butoxycarbonyl (Boc) group provides robust protection of the

    
    -amine that is completely orthogonal to the basic and high-temperature conditions required for palladium catalysis, ensuring the integrity of the amino acid backbone during rigorous structural diversification[1].
    

Target Affinity and the Physics of Halogen Bonding

The incorporation of 3,5-dibromophenylalanine into peptide or small-molecule backbones fundamentally alters target binding dynamics. Halogen bonds are non-covalent interactions where the electrophilic region (the


-hole) on the halogen atom interacts with a nucleophile (such as a protein backbone carbonyl or an aromatic 

-system)[3].

Because bromine is significantly more polarizable than fluorine or chlorine, the


-hole on the 3,5-dibromo scaffold is pronounced. This interaction is highly directional, demanding an angle of nearly 180° between the C–Br bond and the electron donor. In drug design, this allows scientists to "lock" ligands into specific conformations within a binding pocket.

Case Studies in Efficacy:

  • GPCR Allosteric Modulators: In a landmark study utilizing DEL screening against purified G-protein-coupled receptors (GPCRs), a 3,5-dibromophenylalanine derivative was identified as a critical structural component of a negative allosteric modulator for the

    
    -adrenergic receptor (
    
    
    
    AR). The dibromo substitution was essential for locking the receptor into its inactive state[2].
  • LAT1 Transporters: The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in cancer cells. Halogenated phenylalanine derivatives exhibit high affinity and selectivity for LAT1, where quantum mechanics-molecular mechanics (QM-MM) simulations have validated that the halogen atoms actively drive binding affinity through polar

    
    -hole interactions rather than mere lipophilic bulk[5].
    

Workflow A Racemic N-Boc-3,5-dibromo-Phe (Starting Scaffold) B Library Generation (Pd-Catalyzed Cross-Coupling) A->B Diversification C High-Throughput / DEL Screening (Target Binding) B->C Assay Input D Hit Identification (Racemic Mixture) C->D Affinity Selection E Chiral Resolution (S- and R- Enantiomers) D->E Deconvolution F Lead Optimization (SAR & Halogen Bonding) E->F Enantiomeric Profiling

Workflow for utilizing racemic N-Boc-3,5-dibromo-Phe in high-throughput drug discovery.

Late-Stage Diversification via Transition Metal Catalysis

The true synthetic power of N-Boc-3,5-dibromo-DL-phenylalanine lies in its role as a central hub for divergent cross-coupling. The carbon-bromine bonds are stable under standard physiological and peptide-coupling conditions but are highly reactive toward Palladium(0) insertion.

By subjecting the dibromo scaffold to Suzuki-Miyaura, Sonogashira, or Heck couplings, researchers can rapidly generate libraries of polyaryl (teraryl, quateraryl) unnatural amino acids[6]. The Suzuki-Miyaura reaction is particularly prominent for bioorthogonal derivatization due to the stability and environmentally benign nature of organoboron reagents[4].

Quantitative Data Summaries

To rationalize the use of this scaffold, the following table summarizes the physicochemical and experimental parameters that dictate its behavior in drug discovery workflows:

ParameterValue / CharacteristicStrategic Advantage in Drug Design
Molecular Weight 423.10 g/mol [1]Provides distinct mass signatures for mass spectrometry (MS)-based DEL deconvolution.
LogP Shift (vs. native Phe) +1.5 to +2.0 (estimated)Significantly enhances lipophilicity, improving membrane permeability and LAT1 transport efficiency[5].
Halogen Bond Strength 10 - 50 kJ/molStronger than standard van der Waals forces; highly directional for precise target locking[3].
Suzuki Coupling Yield 57% - 82% (Polyaryl)[6]Enables highly efficient, late-stage generation of teraryl and quateraryl libraries from a single precursor.
Enantiomeric Excess (ee) Up to 98% post-resolution[7]Allows for rigorous stereochemical SAR profiling following initial racemic hit identification.

Self-Validating Experimental Protocols

Protocol A: Divergent Suzuki-Miyaura Cross-Coupling (Solution Phase)

Objective: Generate a teraryl-phenylalanine derivative library for structure-activity relationship (SAR) screening. Causality & Self-Validation: This protocol is designed to prevent catalyst poisoning and ensure complete double-coupling at both the 3- and 5-positions.

  • Solvent Degassing: Purge a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, leading to homocoupling of the boronic acid and aborted yields.

  • Reagent Assembly: To a Schlenk flask, add N-Boc-3,5-dibromo-DL-phenylalanine (1.0 eq), the desired arylboronic acid (2.5 eq, slight excess to drive double coupling), and

    
     (3.0 eq).
    
    • Causality: The inorganic base (

      
      ) is strictly required for the transmetalation step. It coordinates with the boron atom to form a negatively charged, highly nucleophilic boronate complex that readily transfers the aryl group to the Palladium center.
      
  • Catalyst Addition: Under a positive flow of Argon, add

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate Palladium complex. This spatial arrangement drastically accelerates the final reductive elimination step, minimizing competitive side reactions like

      
      -hydride elimination.
      
  • Thermal Activation: Seal the flask and heat to 80°C for 12 hours.

    • Causality: The meta-dibromo motif presents moderate steric hindrance; elevated thermal energy is required to overcome the activation barrier of the initial oxidative addition into the C–Br bonds.

  • Workup & Isolation: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, and extract with Ethyl Acetate (3x).

    • Self-Validation: Acidification ensures the free carboxylate group of the Boc-protected amino acid is fully protonated, driving the product entirely into the organic phase. Failure to acidify will result in the product washing away in the aqueous waste.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Substrate TM Trans- metalation OA->TM + Base RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Polyaryl Amino Acid RE->Product Substrate N-Boc-3,5-dibromo-Phe Substrate->OA Boronic Arylboronic Acid Boronic->TM

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 3,5-dibromophenylalanine diversification.

Protocol B: Chiral Resolution of Racemic Hits

Once a racemic hit is identified from the library, it must be deconvoluted to determine the active stereocenter. Biological targets are inherently chiral; the (S)-enantiomer typically mimics natural L-phenylalanine, while the (R)-enantiomer often provides enhanced proteolytic stability.

  • Phase-Transfer Catalysis (PTC): For scalable resolution, asymmetric

    
    -alkylation of glycine Schiff bases using pseudoenantiomeric phase transfer catalysts (e.g., cinchonine-derived catalysts) can be employed to synthesize the pure (R)- or (S)-enantiomers of the dibrominated hit de novo[7].
    
  • Chiral Preparative HPLC: Alternatively, the racemic Boc-protected hit can be directly resolved using a Daicel Chiralcel OD-H or IA column (n-hexane/isopropanol isocratic gradient).

    • Causality: The bulky Boc group interacts differentially with the chiral stationary phase, allowing for baseline separation of the enantiomers prior to final biological validation[7].

References

  • Title: Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library Source: PNAS URL
  • Title: 1259976-03-8 | 2-((Tert-butoxycarbonyl)amino)-3-(3,5-dibromophenyl)
  • Title: Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1)
  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL
  • Source: Biochemistry (ACS Publications)
  • Title: Successive diastereoselective C(sp3)
  • Source: PMC (NIH)

Sources

Solubility of n-Boc-3,5-dibromo-DL-phenylalanine in DMF and DCM

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics of n-Boc-3,5-dibromo-DL-phenylalanine in DMF and DCM: A Technical Guide for Peptide Synthesis

Executive Summary

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS) or the development of peptidomimetics, the solubility of unnatural amino acid building blocks is a critical parameter that dictates coupling efficiency and overall yield. This whitepaper provides an in-depth physicochemical analysis of n-Boc-3,5-dibromo-DL-phenylalanine (CAS: 1259976-03-8)[1]. By examining the thermodynamic drivers of its dissolution in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), this guide establishes field-proven protocols for solubility validation and SPPS integration.

Physicochemical Profiling & Causality of Solvation

To understand how n-Boc-3,5-dibromo-DL-phenylalanine behaves in organic solvents, we must first deconstruct its molecular architecture:

  • Zwitterion Masking: In unprotected amino acids, the presence of a charged N-terminal amine and C-terminal carboxylate creates a highly polar zwitterion with immense crystal lattice energy, rendering them insoluble in most organic solvents. The addition of the tert-butoxycarbonyl (Boc) protecting group masks the amine, preventing zwitterion formation and drastically shifting the molecule's profile toward lipophilicity[2].

  • Halogenated Aromatic Ring: The inclusion of two heavy bromine atoms at the meta (3,5) positions of the phenyl ring significantly increases the molecular weight (423.10 g/mol ) and the hydrophobic surface area[1].

  • Stereochemical Entropy: Because this compound is a DL-racemate (an equimolar mixture of D- and L-enantiomers), its crystal lattice is typically less uniformly packed than an enantiopure equivalent. This structural irregularity lowers the thermodynamic barrier (lattice energy) required for solvent molecules to penetrate and dissociate the solid phase.

Solvent Dynamics: DMF vs. DCM

In Boc-based SPPS, DCM and DMF serve distinct but complementary roles. The solubility of n-Boc-3,5-dibromo-DL-phenylalanine in these solvents is driven by different intermolecular forces.

Dichloromethane (DCM): The Lipophilic Swelling Agent

DCM is the gold-standard solvent in standard Boc-chemistry protocols[3]. It is a moderately polar, halogenated solvent that excels at solvating lipophilic moieties via dispersion forces and dipole-induced dipole interactions. Because the Boc group and the 3,5-dibromophenyl ring impart profound hydrophobicity to the molecule, n-Boc-3,5-dibromo-DL-phenylalanine exhibits excellent solubility in DCM[2]. Furthermore, DCM provides optimal swelling of the polystyrene-based resins typically used in Boc-SPPS, ensuring the resin matrix is fully accessible for coupling[3].

N,N-Dimethylformamide (DMF): The Polar Aprotic Workhorse

DMF is a highly polar aprotic solvent with a high dielectric constant. While DCM solvates the hydrophobic regions, DMF aggressively targets the polar carboxylic acid and carbamate (Boc) moieties. It acts as a powerful hydrogen-bond acceptor, breaking down the intermolecular hydrogen bonds that form carboxylic acid dimers in the solid state[4]. In practice, coupling reagents (such as DCC or HOBt) and Boc-amino acids are frequently co-dissolved in DMF to ensure rapid, homogeneous reaction kinetics before being introduced to the DCM-swelled resin[5].

G A n-Boc-3,5-dibromo-DL-Phe (Solid State) B DMF (Polar Aprotic) A->B Dissolution C DCM (Halogenated) A->C Dissolution D H-Bond Acceptance & Dipole-Dipole Solvation B->D E Dispersion Forces & Hydrophobic Solvation C->E F Fully Solvated Monomers (Ready for SPPS) D->F E->F

Caption: Thermodynamic pathways of n-Boc-3,5-dibromo-DL-Phe solvation in DMF and DCM.

Table 1: Comparative Solvent Properties and Solvation Capacity
Solvent PropertyDichloromethane (DCM)N,N-Dimethylformamide (DMF)
Chemical Class Halogenated / Moderately PolarPolar Aprotic
Dielectric Constant (ε) 8.9336.7
Primary Solvation Mechanism Dispersion forces (Hydrophobic)Dipole-dipole & H-bond acceptance
Role in Boc-SPPS Primary resin swelling & washing[3]Reagent dissolution & coupling medium[5]
Expected Solubility High (Driven by Boc/Bromine lipophilicity)High (Driven by Carboxyl/Carbamate H-bonding)

Experimental Methodology: Standardized Solubility Determination

To ensure absolute trustworthiness in process scale-up, solubility must not be estimated; it must be quantified. The following self-validating protocol utilizes the isothermal saturation shake-flask method to determine the exact solubility limit of n-Boc-3,5-dibromo-DL-phenylalanine in either DCM or DMF.

Step-by-Step Protocol:

  • Saturation Preparation: Add an excess amount of n-Boc-3,5-dibromo-DL-phenylalanine (e.g., 500 mg) to a 5 mL glass vial containing 2 mL of the target solvent (DCM or DMF).

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solvated phase.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtered supernatant volumetrically with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV at 254 nm against a pre-established calibration curve of the amino acid.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Agitation (24h) S1->S2 S3 3. Centrifugation & Filtration S2->S3 S4 4. HPLC-UV Quantification S3->S4

Caption: Saturation shake-flask protocol for quantifying amino acid solubility.

Application Workflow: Solvation for Boc-SPPS

When utilizing n-Boc-3,5-dibromo-DL-phenylalanine in a peptide synthesizer, the dissolution strategy must account for both the amino acid and the coupling reagents. The following workflow ensures complete dissolution and prevents premature precipitation during the coupling cycle[5].

Protocol for Amino Acid Activation:

  • Resin Preparation: Swell the polystyrene resin in pure DCM for 1-2 hours in the reaction vessel to maximize the exposure of reactive sites[5].

  • Amino Acid Dissolution: In a separate activation vessel, dissolve 3 equivalents of n-Boc-3,5-dibromo-DL-phenylalanine and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal volume of high-purity, degassed DMF. Note: DMF must be degassed and fresh, as it can spontaneously degrade over time to release dimethylamine impurities, which can cause unwanted side reactions[3].

  • Activator Addition: Add 3 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM to the DMF solution. Pre-activate the mixture for 10-15 minutes[5].

  • Coupling: Transfer the fully solvated, activated complex to the DCM-swelled resin and agitate for 2-4 hours at room temperature[5].

Troubleshooting Sub-Optimal Dissolution

While n-Boc-3,5-dibromo-DL-phenylalanine is inherently soluble in both DCM and DMF, process deviations can induce apparent insolubility.

  • Moisture Contamination: Traces of water in the solvent or the lyophilized powder can induce hydrophobic aggregation, drastically reducing solubility[2]. Solution: Always store the amino acid sealed in a dry environment at 2-8°C[1] and utilize anhydrous, molecular-sieve-dried solvents.

  • Kinetic vs. Thermodynamic Barriers: If the powder forms clumps upon solvent addition, it may simply be a kinetic dissolution issue rather than hitting the thermodynamic solubility limit. Solution: Apply gentle heating (up to 30-40°C) or utilize a sonication bath for 5 minutes to provide the activation energy required to break up physical aggregates[2].

References

  • AAPPTec. "Solvents for Solid Phase Peptide Synthesis". AAPPTec. URL:[Link]

  • Taylor & Francis. "Evaluation of greener solvents for solid-phase peptide synthesis". Green Chemistry Letters and Reviews. URL:[Link]

Sources

Technical Guide: Safety and Handling of N-Boc-3,5-dibromo-DL-phenylalanine

[1][2][3]

Executive Summary

N-Boc-3,5-dibromo-DL-phenylalanine (CAS 1259976-03-8) is a specialized halogenated amino acid derivative utilized primarily in peptide synthesis and medicinal chemistry.[1][2][3] As a protected building block, it serves as a critical intermediate for introducing halogenated aromatic moieties into peptidomimetics, often to enhance metabolic stability or lipophilicity.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. Unlike standard amino acids, the presence of bromine substituents and the Boc (tert-butoxycarbonyl) protecting group necessitates specific protocols to maintain chemical integrity and ensure operator safety.[2][3]

Chemical Identity & Physical Properties

Accurate identification is the first step in chemical safety.[2] The following data establishes the baseline for verification and stoichiometric calculations.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-3,5-dibromo-DL-phenylalanine
CAS Number 1259976-03-8
Molecular Formula C₁₄H₁₇Br₂NO₄
Molecular Weight 423.10 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents (DCM, DMF, DMSO, MeOH); Insoluble in water
Melting Point >100°C (Typical for Boc-amino acids; specific experimental determination recommended)
Stereochemistry DL (Racemic mixture of R and S enantiomers)

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact analog may be limited, the Precautionary Principle dictates that it be treated according to the hazard profiles of similar halogenated Boc-amino acids.[2]

GHS Classification (Self-Classification based on Analogues)[1][2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Safe Handling & Storage Protocols

The stability of the Boc group and the integrity of the halogenated ring depend on rigorous environmental controls.[2]

Engineering Controls
  • Ventilation: All handling of the solid powder must occur within a certified Chemical Fume Hood to prevent inhalation of fine particulates.[2]

  • Inert Atmosphere: While air-stable for short periods, long-term storage and reaction setups should utilize Nitrogen (N₂) or Argon (Ar) to prevent moisture absorption (hygroscopicity).[1][2][3]

Personal Protective Equipment (PPE)[1][2][3]
  • Respiratory: N95 (US) or P1 (EU) dust mask when weighing outside a hood (not recommended).[2][3]

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[2][3] Double-gloving is recommended during synthesis steps involving TFA (trifluoroacetic acid).[1][2][3]

  • Eye Protection: Chemical safety goggles.[2][4]

Storage Logic[2][3]
  • Temperature: Refrigerate at 2–8°C .

  • Container: Keep tightly closed. Light-sensitive (halogenated aromatics can undergo photolytic debromination over extended exposure).[1][2][3] Store in amber vials or wrap in foil.

Operational Workflow Diagram

The following diagram illustrates the critical path for handling the compound from storage to reaction, emphasizing decision points for safety.

HandlingWorkflowStorageStorage(2-8°C, Dark)CheckVisual Inspection(Color/Clumping)Storage->CheckWeighingWeighing(Fume Hood)Check->WeighingPassWasteHalogenated WasteDisposalCheck->WasteFail (Degraded)SolubilizationSolubilization(DCM/DMF)Weighing->SolubilizationReactionCoupling/DeprotectionSolubilization->ReactionReaction->WastePost-Exp

Figure 1: Operational workflow for safe handling of N-Boc-3,5-dibromo-DL-phenylalanine.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate harm.[2] This protocol is self-validating: if the symptoms persist after the initial step, medical escalation is mandatory.[2]

First Aid Measures
  • Eye Contact: Immediately flush with active running water for 15 minutes.[2] Causality: Halogenated organics can cause corneal damage; immediate dilution is critical.

  • Skin Contact: Wash with soap and copious water.[2] Remove contaminated clothing.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Gloves, Lab Coat).[2]

  • Contain: Cover spill with a damp paper towel to prevent dust generation.[2]

  • Clean: Sweep up carefully or use a HEPA vacuum.[2]

  • Disposal: Place in a container labeled "Solid Halogenated Organic Waste".

Emergency Logic Diagram

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleWashWash with Soap/Water(15 mins)Skin->WashRinseRinse with Water(15 mins)Eye->RinseAirMove to Fresh AirInhale->AirCheckSymptoms Persist?Wash->CheckRinse->CheckAir->CheckMedicalSeek Medical Attention(Show SDS)Check->MedicalYesMonitorMonitor ConditionCheck->MonitorNo

Figure 2: Decision logic for emergency response following exposure.

Technical Application Context

For researchers utilizing this compound in synthesis, understanding the chemical behavior is as important as safety.[2]

Boc-Deprotection Safety

Removing the Boc group typically requires Trifluoroacetic Acid (TFA).[1][2][3][5]

  • Risk: The formation of tert-butyl cations during deprotection can lead to alkylation of the electron-rich aromatic ring (scavenging is crucial).[1][2][3]

  • Protocol: Use a scavenger cocktail (e.g., TFA:TIS:H₂O 95:2.5:2.[2]5) to prevent side reactions.[2][6]

  • Safety Note: TFA is highly corrosive.[2] Perform all deprotection steps in a fume hood.[2]

Coupling Considerations
  • Activation: Standard coupling reagents (HATU, HBTU, DIC/Oxyma) are compatible.[2]

  • Steric Hindrance: The 3,5-dibromo substitution pattern adds steric bulk near the amine.[2] Extended coupling times may be required compared to unsubstituted phenylalanine.[2]

  • Racemization: As a DL-mixture, the starting material is already racemic.[2] However, if separating isomers later, avoid strong bases during coupling to prevent further epimerization issues.

References

  • Chemdad. (n.d.).[2] Product List including CAS 1259976-03-8. Retrieved from [Link][1][2][3]

  • PubChem. (2025).[2] Boc-D-phenylalanine Compound Summary. Retrieved from [Link]

Methodological & Application

Application Note: Enzymatic Resolution of Racemic N-Boc-3,5-dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Unnatural Amino Acids, Peptide Therapeutics

Introduction & Mechanistic Rationale

Halogenated unnatural amino acids, such as 3,5-dibromo-phenylalanine, are critical building blocks in modern drug discovery. They serve as essential pharmacophores for enhancing peptide metabolic stability, facilitating macrocyclization via cross-coupling chemistries, and probing steric interactions in target binding pockets [1]. However, the chemical asymmetric synthesis of these sterically demanding, di-halogenated derivatives is often plagued by low yields and complex chiral auxiliary requirements.

Enzymatic kinetic resolution (EKR) offers a highly scalable, self-validating alternative. While Acylase I is the classical choice for resolving N-acetyl amino acids, it is completely inactive against N-Boc protected substrates. To circumvent this, the resolution of N-Boc-amino acids is optimally achieved by converting the racemate into an ester (e.g., a methyl ester), followed by stereoselective hydrolysis using a protease such as Subtilisin Carlsberg (Alcalase) [2].

The Causality of the Enzyme Choice

Subtilisin Carlsberg is selected over lipases (like CALB) for this specific substrate due to the architecture of its S1 binding pocket . The S1 pocket of Subtilisin is highly hydrophobic and expansive, perfectly accommodating the bulky, electron-rich 3,5-dibromo aromatic ring. The enzyme's catalytic triad (Ser221, His64, Asp32) exclusively attacks the (L)-enantiomer of the ester, forming a tetrahedral intermediate that collapses to release the free (L)-acid, leaving the (D)-ester intact.

M S1 Subtilisin Active Site S2 L-Ester Binding S1->S2 S1 Pocket S3 Tetrahedral Intermediate S2->S3 Nucleophilic Attack S4 Acyl-Enzyme + MeOH S3->S4 Collapse S5 Hydrolysis to L-Acid S4->S5 H2O Entry

Fig 1: Subtilisin-catalyzed stereoselective ester hydrolysis mechanism.

Experimental Workflow: A Self-Validating System

To ensure high enantiomeric excess (ee > 99%) and operational trustworthiness, the protocol is designed as a self-validating system. The reaction progress is directly coupled to base consumption, providing real-time kinetic feedback.

G N1 Racemic N-Boc-3,5-dibromo-DL-Phe N2 Esterification (MeI, K2CO3, DMF) N1->N2 N3 DL-Ester Intermediate N2->N3 N4 Subtilisin Hydrolysis (pH 8.0, 15% DMSO) N3->N4 N5 Aqueous Phase (L-Acid Salt) N4->N5 Base Extraction N6 Organic Phase (D-Ester) N4->N6 MTBE Wash N7 Acidification & Extraction N5->N7 N8 Pure N-Boc-3,5-dibromo-L-Phe N7->N8

Fig 2: Chemoenzymatic workflow for the resolution of N-Boc-3,5-dibromo-DL-Phe.

Step-by-Step Protocol
Phase 1: Synthesis of the Methyl Ester

Rationale: The free carboxylic acid must be masked to allow the protease to recognize the substrate as an acyl donor.

  • Reaction Setup: Dissolve 10.0 g of racemic N-Boc-3,5-dibromo-DL-phenylalanine in 50 mL of anhydrous DMF. Add 1.5 equivalents of finely powdered K₂CO₃.

  • Alkylation: Dropwise add 1.2 equivalents of Methyl Iodide (MeI) at 0 °C. Stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar acid spot (

    
     ~0.1) must completely convert to the non-polar ester (
    
    
    
    ~0.6).
  • Workup: Quench with water, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the racemic ester.

Phase 2: Subtilisin-Catalyzed Kinetic Resolution

Rationale: The 3,5-dibromo substitution makes the substrate extremely hydrophobic. A 15% DMSO co-solvent is mandatory to prevent mass-transfer limitations without denaturing the enzyme. Furthermore, the pH must be strictly maintained at 8.0; if the pH drops below 7.5 due to the generated carboxylic acid, His64 protonates, and the enzyme halts.

  • Solubilization: Dissolve 5.0 g of the racemic ester in 15 mL of DMSO.

  • Buffer Addition: Slowly add 85 mL of 0.1 M Sodium Phosphate buffer (pH 8.0) under vigorous stirring to form a fine suspension.

  • Enzyme Addition: Add 0.5 mL of Alcalase 2.4L (Subtilisin Carlsberg liquid formulation).

  • pH-Stat Monitoring (Self-Validation): Connect the reaction vessel to an autotitrator loaded with 0.5 M NaOH. Set the setpoint to pH 8.0. The reaction is strictly complete when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion of the racemate).

Phase 3: Enantiomer Separation

Rationale: At pH 8.5, the (L)-enantiomer exists as a water-soluble sodium carboxylate, while the (D)-enantiomer remains a highly lipophilic ester. Phase separation provides absolute chemoselective purification.

  • Alkalinization: Adjust the reaction mixture to pH 8.5 using 1 M NaOH.

  • Organic Extraction: Extract the mixture with Methyl tert-Butyl Ether (MTBE) (3 × 50 mL). The organic layer contains the unreacted (D)-ester .

  • Aqueous Acidification: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.0 using 1 M HCl. The (L)-acid will precipitate or form a milky emulsion.

  • Final Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield pure N-Boc-3,5-dibromo-L-phenylalanine .

Quantitative Data & Quality Control

To ensure reproducibility, the following tables summarize the expected enzymatic performance and the quality control metrics for the isolated product.

Table 1: Comparative Enzyme Performance for Bulky N-Boc-Phe Derivatives

Enzyme SystemCo-Solvent RequirementEnantiomeric Ratio (E-value)Typical ConversionPrimary Limitation
Subtilisin Carlsberg 10-20% DMSO> 150 50% (Ideal) Requires strict pH stat control
Candida antarctica Lipase B50% MTBE (Biphasic)~ 40 - 6045% (Slow)S1 pocket steric clash with Br
Porcine Liver Esterase (PLE)10% Acetone< 10> 60% (Poor selectivity)Non-specific hydrolysis

Table 2: Quality Control Metrics for Isolated N-Boc-3,5-dibromo-L-Phe

ParameterAnalytical MethodAcceptance CriteriaCausality / Significance
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99.0% eeConfirms absolute stereoselectivity of the Subtilisin S1 pocket.
Chemical Purity LC-MS (UV 254 nm)> 98.0%Ensures complete removal of the (D)-ester during MTBE extraction.
Specific Rotation Polarimetry (

)
Matches L-standardValidates the absolute configuration of the isolated enantiomer.

Advanced Alternative: Dynamic Kinetic Resolution (DKR)

While the standard kinetic resolution limits the theoretical yield of the (L)-enantiomer to 50%, advanced continuous-flow Dynamic Kinetic Resolution (DKR) can push yields >90%. By converting the substrate to an ethyl thioester instead of a methyl ester, the unreacted (D)-thioester can be continuously racemized in situ using a mild organic base (e.g., DBU) without degrading the enzyme. Recent literature demonstrates that immobilizing Subtilisin A on macroporous silica gels allows for continuous-flow DKR of N-Boc-amino acid thioesters, providing unprecedented throughput for industrial scale-up [3, 4].

References

  • Rose, T. E. (2020). Template-based macrocycle discovery targeting the prolyl isomerase Pin1. UCLA Electronic Theses and Dissertations. eScholarship. URL:[Link]

  • Kurokawa, M., Shindo, T., & Suzuki, M. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Keio University / Elsevier Pure. URL:[Link]

  • D'Arrigo, P., Pedrocchi-Fantoni, G., Servi, S., & Tessaro, D. (2010). Dynamic kinetic resolution of N-Boc-aminoacid thioesters mediated by subtilisin. ResearchGate. URL:[Link]

  • Weiser, D., Poppe, L., et al. (2016). A Continuous-Flow Cascade Reactor System for Subtilisin A-Catalyzed Dynamic Kinetic Resolution of N-tert-Butyloxycarbonylphenylalanine Ethyl Thioester with Benzylamine. MTMT / Hungarian Academy of Sciences. URL:[Link]

Using n-Boc-3,5-dibromo-DL-phenylalanine as a scaffold for peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc-3,5-dibromo-DL-phenylalanine as a High-Versatility Scaffold for Peptidomimetics

Executive Summary

N-Boc-3,5-dibromo-DL-phenylalanine represents a "privileged structure" in modern drug discovery. Beyond its role as a standard building block, it functions as a dual-purpose scaffold:

  • Reactive Hub: The aryl bromide moieties serve as orthogonal handles for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries or "stapled" peptides.

  • Pharmacophore Tuner: The 3,5-dibromo substitution pattern introduces significant steric bulk and lipophilicity (logP modulation) while enabling specific halogen-bonding interactions with target protein carbonyls.

This guide details the protocols for resolving the racemic mixture (DL) for stereospecific applications and utilizing the scaffold in solid-phase peptide synthesis (SPPS) for creating high-affinity peptidomimetics.

Strategic Application: The "DL" Challenge & Chiral Resolution

While the DL-racemate is cost-effective for initial library screening, high-affinity peptidomimetics typically require pure enantiomers (usually L). Chemical resolution is often inefficient; therefore, we utilize an Enzymatic Kinetic Resolution protocol.

Protocol A: Enzymatic Resolution of N-Boc-3,5-dibromo-DL-Phe

Objective: Isolate pure L-isomer via stereoselective hydrolysis of the ester.

Reagents:

  • Substrate: N-Boc-3,5-dibromo-DL-phenylalanine methyl ester (synthesized via standard methylation if starting from acid).

  • Enzyme: Alcalase (Subtilisin Carlsberg) or

    
    -Chymotrypsin (immobilized preferred).
    
  • Solvent: Phosphate Buffer (pH 7.5) / Acetone (80:20 v/v).

Workflow:

  • Preparation: Dissolve 10 mmol of the racemic methyl ester in 20 mL acetone. Add 80 mL of 0.1 M phosphate buffer (pH 7.5).

  • Hydrolysis: Add 50 mg of Alcalase. Stir vigorously at 35°C.

  • pH Stat: Monitor pH continuously. Maintain pH 7.5 by automatic addition of 1 M NaOH.

  • Termination: Stop reaction when NaOH consumption indicates 50% conversion (theoretical maximum for resolution).

  • Separation:

    • Extract the unreacted D-ester with ethyl acetate (Organic Phase).

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl.

    • Extract the resolved L-acid (N-Boc-3,5-dibromo-L-Phe) with ethyl acetate.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA).

ResolutionWorkflow Start Racemic Mixture (N-Boc-3,5-dibromo-DL-Phe-OMe) Enzyme Enzymatic Hydrolysis (Alcalase, pH 7.5) Start->Enzyme Stereoselective Cleavage Sep Phase Separation (Extraction) Enzyme->Sep 50% Conversion L_Iso Aqueous Phase (pH 2) Pure L-Acid (Target for SPPS) Sep->L_Iso Acidify & Extract D_Iso Organic Phase Unreacted D-Ester (Recycle/Discard) Sep->D_Iso Solvent Extract

Figure 1: Kinetic resolution workflow separating the biologically relevant L-isomer from the D-isomer ester.

Core Protocol: On-Resin Late-Stage Diversification

The 3,5-dibromo motif allows for the construction of "Biaryl Stapled Peptides." The following protocol describes a Suzuki-Miyaura Cross-Coupling performed directly on the solid phase. This is superior to solution phase synthesis as it prevents catalyst trapping and simplifies purification.

Protocol B: Solid-Phase Suzuki-Miyaura Coupling

Objective: Functionalize the 3,5-positions of the phenylalanine ring with aryl boronic acids to increase potency or lock conformation.

Reagents:

  • Resin: Rink Amide resin loaded with peptide containing N-Boc-3,5-dibromo-Phe.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).
  • Base: 2 M Na

    
    CO
    
    
    
    (aqueous).
  • Solvent: DME (Dimethoxyethane) / Water (9:1).

  • Reactant: Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 mg of peptide-resin in DME for 30 mins under Argon.

    • Critical: Ensure the N-terminus is Fmoc-protected or Acetylated. The Boc group on the scaffold is stable, but free amines can poison the Pd catalyst.

  • Catalyst Activation (The "Inert" Box):

    • In a separate vial, dissolve Aryl Boronic Acid (5 eq) and Pd(PPh

      
      )
      
      
      
      (0.1 eq) in degassed DME.
    • Note: Oxygen is the enemy. Sparge solvents with Argon for 15 mins prior to mixing.

  • Coupling Reaction:

    • Add the catalyst/boronic acid solution to the resin.

    • Add 2 M Na

      
      CO
      
      
      
      (5 eq).
    • Heat to 80°C for 12 hours under inert atmosphere (sealed vessel).

  • Washing (Metal Removal):

    • Drain solvent.

    • Wash sequence: DME (3x), Water (3x), DMF (3x), DCM (3x).

    • Scavenger Wash: Wash with 0.05 M Sodium Diethyldithiocarbamate in DMF (3x 5 mins) to remove residual Palladium (appears as black/grey precipitate).

  • Cleavage & Analysis:

    • Cleave peptide using TFA/TIS/H

      
      O (95:2.5:2.5).[1][2]
      
    • Analyze via LC-MS. Successful coupling results in a mass shift corresponding to the added aryl group minus HBr.

Data Table: Optimization of Coupling Conditions

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst Pd(OAc)

Pd(PPh

)

Tetrakis provides better stability for aryl bromides on resin.
Base K

PO

Na

CO

Carbonate is milder, preventing premature Fmoc removal or racemization.
Temp 60°C80°C Steric hindrance of 3,5-dibromo positions requires higher activation energy.
Time 4 hours12 hours Diffusion into solid support is the rate-limiting step.

Mechanistic Insight: Halogen Bonding & Bioactivity

Why use the 3,5-dibromo scaffold if you aren't cross-coupling? The bromine atoms themselves act as functional pharmacophores.

Halogen Bonding (XB)

Unlike hydrogen bonds where the interaction is electrostatic/covalent sharing, Halogen Bonding involves the


-hole —a region of positive electrostatic potential on the head of the halogen atom opposite the C-Br bond.
  • Target: Backbone Carbonyls (C=O) of the receptor.

  • Geometry: Strictly linear (C-Br

    
     O angle 
    
    
    
    180°).
  • Application: Use 3,5-dibromo-Phe to replace Phe or Tyr in binding pockets where a hydrophobic cleft contains a "buried" water or carbonyl. The Br atom can displace the high-energy water molecule.

Intrinsic Bioactivity

Research indicates that 3,5-dibromo-L-phenylalanine itself modulates glutamatergic transmission:[3][4][5]

  • NMDA Receptors: Partial Agonist.[4]

  • AMPA Receptors: Antagonist.

  • Implication: Peptides containing this scaffold may possess intrinsic neuroactive properties, requiring careful control screening against CNS targets.

Mechanism cluster_0 Chemical Reactivity cluster_1 Pharmacological Properties Scaffold N-Boc-3,5-dibromo-Phe Suzuki Suzuki Coupling (Biaryl Formation) Scaffold->Suzuki Pd(0) Cat. Sonogashira Sonogashira Coupling (Alkyne Linkers) Scaffold->Sonogashira Pd/Cu Cat. XB Halogen Bonding (Sigma-Hole to C=O) Scaffold->XB Target Binding Lipophilicity Increased LogP (Membrane Permeability) Scaffold->Lipophilicity ADME Profile

Figure 2: The dual utility of the scaffold in chemical diversification and direct pharmacological interaction.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Wang, K., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[6] Catalysts, 7(12), 367.

  • Yarotskyy, V., et al. (2005). "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[3][5] Molecular Pharmacology, 67(5), 1648–1654.

  • Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a useful strategy for the synthesis of unnatural amino acids." Bioorganic & Medicinal Chemistry Letters, 15(18), 4039-4043.

Sources

Unlocking Molecular Diversity: A Guide to the Palladium-Catalyzed Modification of N-Boc-3,5-dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Non-canonical amino acids serve as powerful building blocks for this purpose, offering a gateway to novel peptides, peptidomimetics, and small molecules with tailored properties. Among these, N-Boc-3,5-dibromo-DL-phenylalanine stands out as a particularly versatile trifunctional scaffold. Its structure combines a protected amino acid backbone with two chemically distinct, yet sterically similar, bromine atoms on the phenyl ring. These bromine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the programmed, site-selective introduction of a wide array of substituents.

This guide provides an in-depth exploration of the palladium-catalyzed modification of this valuable substrate. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic rationale. The protocols herein are designed to be self-validating systems, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Core Concept: The Palladium(0) Catalytic Cycle

The power of palladium-catalyzed cross-coupling lies in its predictable and efficient catalytic cycle.[1] While specific reaction classes have unique features, the fundamental mechanism provides a unifying logic.[2] The cycle is generally understood to proceed through three key stages:

  • Oxidative Addition: The active catalyst, a low-valent Palladium(0) species, inserts into the carbon-bromine (C-Br) bond of the phenylalanine substrate. This step forms a new, higher-valent Palladium(II) intermediate.[3]

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this stage, the new substituent is transferred to the palladium center. For a Suzuki coupling, this involves an organoboron reagent; for a Sonogashira, a copper acetylide; and for a Buchwald-Hartwig, the coordination and subsequent deprotonation of an amine.[2][4]

  • Reductive Elimination: The two organic partners—the phenylalanine backbone and the newly introduced substituent—couple together, forming a new carbon-carbon or carbon-nitrogen bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3]

Understanding this cycle is critical for troubleshooting and optimizing reactions. For instance, the choice of ligand profoundly influences the rates of oxidative addition and reductive elimination, while the base is crucial for facilitating the transmetalation or deprotonation step.[5]

Palladium Catalytic Cycle cluster_main General Pd(0)/Pd(II) Cycle cluster_key Key Components pd0 L₂Pd⁽⁰⁾ (Active Catalyst) oa_complex L₂Pd⁽ᴵᴵ⁾(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex L₂Pd⁽ᴵᴵ⁾(Ar)(R) oa_complex->trans_complex Transmetalation / Coordination (+ Coupling Partner) trans_complex->pd0 Reductive Elimination (- Ar-R) ArBr Ar-Br = N-Boc-3,5-dibromo-Phe R_group R = Aryl, Alkynyl, Amino Group Ligand L = Phosphine Ligand Experimental_Workflow start Start setup Reaction Setup: - Add Substrate & Reagents - Add Catalyst & Ligand - Add Solvent start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert react Heat Reaction Mixture (e.g., 80-110 °C) inert->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry & Concentrate - Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Sources

Application Notes & Protocols: Late-Stage Functionalization of Peptides Containing 3,5-Dibromo-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Late-Stage Functionalization

In modern drug discovery and chemical biology, peptides have emerged as highly specific and potent therapeutic agents. However, natural peptide sequences often require modification to enhance their pharmacokinetic profiles, stability, and biological activity. Late-stage functionalization (LSF) provides a powerful strategy to chemically modify complex peptides after their synthesis, enabling the rapid generation of diverse analog libraries from a common precursor.[1][2][3][4] This approach accelerates structure-activity relationship (SAR) studies and allows for the introduction of functionalities that would not be compatible with standard solid-phase peptide synthesis (SPPS).

The unnatural amino acid 3,5-dibromo-L-phenylalanine (Br₂Phe) is an exceptionally versatile building block for LSF. Its two bromine atoms on the phenyl ring serve as orthogonal chemical handles for a variety of palladium-catalyzed cross-coupling reactions.[5][6][7] The C-Br bond is significantly more reactive than C-Cl bonds in these reactions, allowing for milder conditions that are compatible with sensitive peptide substrates.[8] This note provides a comprehensive guide to incorporating Br₂Phe into peptides and leveraging its unique reactivity for diversification through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Incorporating 3,5-Dibromo-Phenylalanine into Peptides

The foundation of this methodology is the successful synthesis of the peptide scaffold. This requires the use of Nα-Fmoc-protected L-3,5-dibromophenylalanine (Fmoc-L-Br₂Phe-OH), which is commercially available or can be synthesized.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc-SPPS is the method of choice for generating peptides containing Br₂Phe.[9][10] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for sequential amino acid addition.[9][11][12]

Workflow for SPPS Incorporation of Br₂Phe:

cluster_0 SPPS Cycle for Br₂Phe Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling: Fmoc-Br₂Phe-OH HATU/DIPEA in DMF Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping 5. Capping->Deprotection Repeat for next AA

Caption: Standard Fmoc-SPPS cycle for incorporating Br₂Phe.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[11][12]

  • Washing: Wash the resin thoroughly with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-L-Br₂Phe-OH (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection & Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[13]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final Br₂Phe-containing peptide.

Palladium-Catalyzed Late-Stage Functionalization

The dibrominated phenyl ring of the incorporated Br₂Phe residue is a versatile platform for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse chemical moieties onto the peptide scaffold.[5][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[14][15][16] This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it ideal for complex biomolecules like peptides.[15]

cluster_1 Suzuki-Miyaura Coupling Workflow Start Lyophilized Br₂Phe-Peptide Dissolve Dissolve Peptide in Aqueous Buffer/Organic Solvent Start->Dissolve AddReagents Add Boronic Acid, Pd Catalyst, Ligand, & Base Dissolve->AddReagents Degas Degas with Argon/Nitrogen AddReagents->Degas React Heat Reaction (e.g., 40-65°C) Degas->React Quench Quench Reaction (e.g., add thiol scavenger) React->Quench Purify RP-HPLC Purification Quench->Purify Analyze LC-MS & NMR Analysis Purify->Analyze

Caption: Experimental workflow for Suzuki-Miyaura coupling on a peptide.

Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vial, dissolve the Br₂Phe-containing peptide (1 equiv.) in a degassed mixture of an aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) and an organic co-solvent (e.g., acetonitrile or DMF).[8][15]

  • Reagent Addition: Add the aryl boronic acid (2-5 equiv. per bromine). Subsequently, add the palladium catalyst (e.g., Na₂PdCl₄ or a pre-catalyst, 10-20 mol%) and a suitable water-soluble ligand (e.g., SPhos, XPhos, 1.2 eq. relative to Pd). Finally, add a base (e.g., K₂CO₃ or Cs₂CO₃, 5-10 equiv.).

  • Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 40-65°C for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. A thiol-based scavenger can be added to bind residual palladium.[17] Acidify the mixture with dilute TFA, filter, and purify the product by RP-HPLC.

Table 1: Example Suzuki-Miyaura Reaction Conditions & Outcomes

Boronic Acid PartnerPd Catalyst (mol%)LigandBaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidNa₂PdCl₄ (15)SPhosK₂CO₃60475-85
4-Methoxyphenylboronic acidPd(OAc)₂ (10)XPhosCs₂CO₃50670-80
3-Pyridylboronic acidNa₂PdCl₄ (20)SPhosK₂CO₃65460-70

Causality: The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos stabilize the Pd(0) active species and promote efficient oxidative addition and reductive elimination steps.[18] The aqueous buffer system is essential for peptide solubility, while the organic co-solvent helps dissolve the other reagents.[15]

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for introducing alkyne handles, which can be further modified via "click" chemistry.[8][17][19]

Protocol for Sonogashira Coupling:

  • Reaction Setup: Dissolve the Br₂Phe-peptide (1 equiv.) in a degassed solvent mixture, typically DMF/water or MeCN/water.[8]

  • Reagent Addition: Add the terminal alkyne (5-10 equiv.), a palladium catalyst (e.g., [PdCl₂(MeCN)₂], 15 mol%), a ligand (e.g., sXPhos, 18 mol%), a copper(I) co-catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., Cs₂CO₃ or Et₃N, 6-10 equiv.).[8][20]

  • Degassing: Ensure the system is under an inert atmosphere (Argon).

  • Reaction: Heat the reaction to 65°C for 2-4 hours.[17] Temperatures above 80°C may lead to peptide degradation.[17]

  • Work-up and Purification: Quench the reaction with a palladium scavenger like mercaptopropionic acid.[17] Purify directly by RP-HPLC.

Causality: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.[21] The base is required to deprotonate the terminal alkyne.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the aromatic ring.[22][23] This transformation significantly expands the chemical space accessible for peptide modification.

Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, dissolve the Br₂Phe-peptide (1 equiv.) in an anhydrous, aprotic solvent like dioxane or toluene.

  • Reagent Addition: Add the amine coupling partner (1.5-3 equiv.). Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5-10 mol%), a sterically hindered phosphine ligand (e.g., X-Phos or BINAP, 1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 3-5 equiv.).[18][22]

  • Reaction: Heat the sealed reaction vial to 80-110°C for 4-18 hours.

  • Work-up and Purification: Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts. Concentrate the filtrate and purify by RP-HPLC.

Causality: This reaction's mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[22][24] The use of sterically hindered ligands is critical to facilitate the reductive elimination step.[23]

Characterization

Successful functionalization must be confirmed through rigorous analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and confirming the mass of the final product. A successful coupling will show a clear mass shift corresponding to the addition of the new group and the loss of one or two bromine atoms.

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Used for both purification and purity assessment. Functionalized peptides will typically have a different retention time compared to the starting material.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For more detailed structural confirmation, ¹H and ¹³C NMR can provide definitive evidence of the new bond formation and substitution pattern on the aromatic ring.

Conclusion

The incorporation of 3,5-dibromo-phenylalanine into peptides provides a robust and versatile platform for late-stage functionalization. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly access a vast array of structurally diverse peptide analogs. The protocols outlined in this note serve as a validated starting point for drug development professionals and scientists to explore novel peptide modifications, accelerating the discovery of next-generation peptide therapeutics.

References

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ResearchGate. Available at: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. Available at: [Link]

  • Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. National Institutes of Health. Available at: [Link]

  • Late-stage functionalization of peptides via a palladium-catalyzed C(sp3)–H activation strategy. Royal Society of Chemistry. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. ResearchGate. Available at: [Link]

  • Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. National Institutes of Health. Available at: [Link]

  • Late-stage functionalization of peptides: Via a palladium-catalyzed C(sp3)-H activation strategy. ResearchGate. Available at: [Link]

  • Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Semantic Scholar. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. PubMed. Available at: [Link]

  • A new approach for modification of phenylalanine peptides by Suzuki-Miyaura coupling reaction. PubMed. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]

  • Approaches towards peptide functionalisation exemplified by comparison of early- vs. late-stage halogenation. ResearchGate. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

  • Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides. PubMed. Available at: [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. Available at: [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Institutes of Health. Available at: [Link]

  • Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of Unnatural Halogenated Amino Acids into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids, particularly halogenated variants, into bioactive peptides represents a powerful strategy in modern drug discovery and chemical biology. Halogenation can profoundly modulate the physicochemical properties of peptides, leading to enhanced biological activity, increased proteolytic stability, and improved binding affinity and specificity.[1][2][3][4] This guide provides a comprehensive overview of the principal methodologies for incorporating halogenated amino acids, with a focus on Solid-Phase Peptide Synthesis (SPPS) and in vivo recombinant expression systems. Detailed, field-proven protocols, troubleshooting guides, and characterization techniques are presented to enable researchers to effectively leverage this technology for the development of next-generation peptide therapeutics.

Introduction: The Rationale for Peptide Halogenation

Bioactive peptides are crucial regulators of physiological processes and have immense therapeutic potential. However, their clinical utility can be limited by poor metabolic stability and modest binding affinities. The introduction of halogen atoms (F, Cl, Br, I) into the side chains of amino acids offers a nuanced approach to overcoming these limitations.[2][4]

The benefits of incorporating halogenated amino acids are multifaceted:

  • Enhanced Binding Affinity: Halogen atoms can participate in favorable interactions, such as halogen bonding, with protein targets, thereby increasing binding affinity and specificity.[1][3] The strength of this interaction often increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[1]

  • Improved Proteolytic Stability: The steric bulk of halogen atoms can shield adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life in biological systems.[5]

  • Modulation of Lipophilicity: Halogenation can increase the lipophilicity of a peptide, which can influence its membrane permeability and pharmacokinetic profile.

  • Structural Probes: Halogenated amino acids, particularly those containing fluorine or bromine, can serve as valuable probes for NMR and X-ray crystallography studies, aiding in the structural characterization of peptide-protein complexes.

Methodologies for Incorporation

Two primary strategies dominate the field for incorporating halogenated amino acids into peptides: chemical synthesis via SPPS and biological incorporation through genetic code expansion.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides and is well-suited for the incorporation of a wide variety of unnatural amino acids, including halogenated ones.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]

Workflow for SPPS Incorporation of Halogenated Amino Acids

SPPS_Workflow cluster_synthesis Synthesis Cycle Resin 1. Resin Selection & Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of Halogenated AA Deprotection1->Coupling1 Capping 4. Capping (Optional) Coupling1->Capping Wash1 Wash Capping->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Coupling of Next AA Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat 7. Repeat Cycle Wash2->Repeat Cleavage 8. Cleavage & Deprotection Repeat->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (MS, NMR) Purification->Analysis InVivo_Incorporation cluster_cell Host Cell (e.g., E. coli) UAA Halogenated AA (e.g., p-Br-Phe) aaRS Orthogonal aaRS UAA->aaRS 1. Recognition & Activation tRNA Orthogonal tRNA(CUA) aaRS->tRNA 2. Charging Ribosome Ribosome tRNA->Ribosome 3. Delivery to Ribosome Protein Full-length Protein with Halogenated AA Ribosome->Protein 4. Incorporation mRNA mRNA with UAG codon mRNA->Ribosome

Caption: In vivo incorporation of halogenated amino acids.

Detailed Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Peptide Containing 4-Bromo-Phenylalanine (Phe(4-Br))

This protocol describes the manual synthesis of a model peptide containing Fmoc-Phe(4-Br)-OH.

Materials:

  • Rink Amide resin [9]* Fmoc-protected amino acids (including Fmoc-Phe(4-Br)-OH)

  • N,N-Dimethylformamide (DMF) [9]* 20% (v/v) Piperidine in DMF [9][10]* Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [11]* Base: N,N-Diisopropylethylamine (DIPEA) [9]* Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water [7][9]* Cold diethyl ether [9]* Dichloromethane (DCM)

  • Solvents for HPLC purification (Acetonitrile, water, 0.1% TFA)

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF. [9][11]2. Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5-7 minutes, drain, and repeat for another 5-7 minutes to ensure complete removal of the Fmoc group. [9][10]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [11]4. Amino Acid Coupling (for Fmoc-Phe(4-Br)-OH):

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe(4-Br)-OH and a near-equivalent amount of HBTU in DMF. [9] * Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. Allow to pre-activate for 1-2 minutes. [9] * Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. [9]5. Monitoring Coupling Efficiency: Perform a Kaiser test to check for the presence of free primary amines. [11][12]A blue color indicates incomplete coupling. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling (Kaiser test is negative/yellow), drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature. [7][9] * Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. Centrifuge to pellet the peptide. [9][12]11. Purification and Analysis: Wash the peptide pellet with cold diethyl ether, dry it, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: In Vivo Incorporation of p-Bromophenylalanine (pBrF) in E. coli

This protocol provides a general framework for expressing a target protein containing pBrF at a specific site.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) * Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. * Plasmid encoding the orthogonal M. jannaschii tyrosyl-tRNA synthetase (TyrRS) mutant and its corresponding suppressor tRNA (e.g., pEVOL-pBpF). [13][14]* p-Bromophenylalanine (pBrF)

  • LB medium and appropriate antibiotics (e.g., ampicillin and chloramphenicol). * Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose. Procedure:

  • Transformation: Co-transform the E. coli host strain with the plasmid containing your gene of interest and the pEVOL-pBpF plasmid. Plate on LB-agar plates with the appropriate antibiotics for selection. 2. Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking. 3. Expression Culture: The next day, inoculate 1 L of LB medium (with antibiotics) with the starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6. [15] * Add pBrF to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG (to induce the target protein) and L-arabinose (to induce the orthogonal synthetase/tRNA pair) to final concentrations of 1 mM and 0.02% (w/v), respectively. 5. Expression: Continue to shake the culture overnight at a reduced temperature (e.g., 30°C) to improve protein folding and incorporation efficiency. 6. Cell Harvest and Lysis: Harvest the cells by centrifugation. [15]Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Analysis: Confirm the incorporation of pBrF and the integrity of the protein by mass spectrometry and SDS-PAGE. The mass of the protein should increase by the difference in mass between pBrF and the original amino acid.

Characterization of Halogenated Peptides

Rigorous analytical characterization is essential to confirm the successful incorporation of the halogenated amino acid and to assess the purity and structural integrity of the final peptide.

TechniqueApplicationKey Information Provided
Mass Spectrometry (MS) Primary verification of incorporationConfirms the correct molecular weight of the peptide, accounting for the mass shift from the natural to the halogenated amino acid. [16]Tandem MS (MS/MS) can pinpoint the exact location of the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural analysis in solutionProvides detailed 3D structural information of the peptide. [17][18]Can be used to study peptide folding, dynamics, and interactions with binding partners. [19]The presence of non-natural amino acids can be confirmed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification and purity assessmentSeparates the target peptide from deletion sequences and other impurities. The retention time may shift upon halogenation due to increased hydrophobicity.
Amino Acid Analysis (AAA) Compositional verificationConfirms the amino acid composition of the synthesized peptide, though it may not distinguish between the natural and halogenated forms of an amino acid.

Impact of Halogenation on Peptide Properties: Data Overview

The following table summarizes representative data on how halogenation can impact key peptide properties.

Peptide/SystemHalogenationEffectFold ImprovementReference
AF17121 (IL-5R Antagonist)5-Iodo-TrpIncreased Binding Affinity1.6x[1]
AF17121 (IL-5R Antagonist)6-Bromo-TrpIncreased Binding Affinity3.5x[1]
AF17121 (IL-5R Antagonist)5-Iodo & 6-Bromo-TrpIncreased Binding Affinity7.5x[1]
Apidaecin Analogue (Api88)C-terminal modificationsIncreased Serum Stability>30x[5]
Phenylalanine-containing hydrogelatorDi-halogenation of PheIncreased Hydrogel Rigidityup to 5x[20]

Troubleshooting

Solid-Phase Peptide Synthesis
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling; Premature cleavage from resin; Peptide aggregation.Double couple the problematic amino acid; Use a more potent coupling agent (e.g., HATU); Ensure proper resin swelling. [12]
Deletion Sequences Incomplete Fmoc deprotection; Incomplete coupling.Increase piperidine deprotection time; Use a higher excess of activated amino acid; Perform a Kaiser test after each coupling. [12]
Side Reactions Aspartimide formation at Asp residues.Use protecting groups designed to minimize this side reaction; Be mindful of base-catalyzed rearrangements. [6]
In Vivo Incorporation
ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of the unnatural amino acid; Inefficient incorporation; Poor expression of orthogonal components.Optimize the concentration of the unnatural amino acid; Use a lower induction temperature; Ensure robust expression of the aaRS and tRNA.
Mischarging of tRNA The orthogonal aaRS charges the tRNA with a natural amino acid.Re-engineer the binding site of the aaRS to enhance specificity for the unnatural amino acid. [13][14]
Truncated Protein The UAG codon is recognized by release factors, terminating translation.Use an E. coli strain with a modified genome where the release factor for UAG is deleted.

Conclusion

The incorporation of halogenated amino acids is a validated and powerful tool for enhancing the therapeutic potential of bioactive peptides. By providing a stable scaffold for novel interactions and improved metabolic resistance, halogenation opens up new avenues for peptide-based drug design. The choice between chemical synthesis and in vivo incorporation will depend on the specific peptide length, complexity, and desired yield. With the detailed protocols and troubleshooting guides provided herein, researchers are well-equipped to apply these advanced techniques to their own projects, paving the way for the discovery of more potent and durable peptide therapeutics.

References

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 7, 2024, from [Link]

  • Kwon, I., & Tirrell, D. A. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 128(38), 12675-12681. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved March 7, 2024, from [Link]

  • Kwon, I., & Tirrell, D. A. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. PubMed. Retrieved March 7, 2024, from [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved March 7, 2024, from [Link]

  • Structure-based improvement of the binding affinity and recognition specificity of peptide competitors to target pediatric IL-5R/IL-5 interaction by gluing halogen bonds at their complex interface. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 7, 2024, from [Link]

  • Berthold, N., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Retrieved March 7, 2024, from [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. Retrieved March 7, 2024, from [Link]

  • Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. (2024, March 28). PubMed. Retrieved March 7, 2024, from [Link]

  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013, August 27). Bitesize Bio. Retrieved March 7, 2024, from [Link]

  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. (2022, July 20). bioRxiv. Retrieved March 7, 2024, from [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (2017, June 5). Biochemistry. Retrieved March 7, 2024, from [Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. (2024, June 18). Journal of Natural Products. Retrieved March 7, 2024, from [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022, December 8). MDPI. Retrieved March 7, 2024, from [Link]

  • Heterologous expression of recombinant proteins in E. coli. (n.d.). IBA Lifesciences. Retrieved March 7, 2024, from [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved March 7, 2024, from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A case study on the analysis of exenatide using NMR spectroscopy. (2025, November 13). Bruker. Retrieved March 7, 2024, from [Link]

  • Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. (2021, June 11). Lirias. Retrieved March 7, 2024, from [Link]

  • Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (n.d.). CORE. Retrieved March 7, 2024, from [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019, November 25). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination of N-Boc-3,5-dibromo-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unwanted debromination (hydrodehalogenation) of halogenated building blocks. N-Boc-3,5-dibromo-phenylalanine is a highly valuable unnatural amino acid used to introduce steric bulk, enable halogen bonding, or serve as a synthetic handle for late-stage cross-coupling in peptide therapeutics.

However, the C–Br bond is highly susceptible to homolytic cleavage and oxidative addition by transition metals. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to preserve the integrity of your dibrominated building blocks throughout complex synthetic workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my N-Boc-3,5-dibromo-phenylalanine undergo debromination during global peptide deprotection?

Expertise & Causality: If your global deprotection strategy relies on catalytic hydrogenation (e.g.,


 with Pd/C) to remove Benzyl (Bn) or Carboxybenzyl (Cbz) groups, you will inevitably trigger hydrodehalogenation[1]. Palladium has an exceptionally high affinity for C–Br bonds. Following the oxidative addition of Pd(0) into the C–Br bond, the abundant hydrogen gas acts as a hydride source, leading to the irreversible reductive elimination of the debrominated arene[2]. Aryl bromides are reduced exceptionally fast under these conditions, often faster than the protecting groups you are attempting to remove[3].
Solution:  Transition to a strictly orthogonal protecting group strategy that avoids transition metals entirely. Utilize an Fmoc/tBu or Boc/Bzl strategy where deprotection is mediated by base (piperidine) or acid (TFA), respectively[4].
Q2: I am synthesizing the chiral N-Boc-3,5-dibromo-Phe building block via asymmetric hydrogenation of a cinnamic acid precursor. How do I prevent C–Br cleavage?

Expertise & Causality: Heterogeneous catalysts like Pd/C or


 lack the chemoselectivity required to differentiate between alkene reduction and C–Br oxidative addition. The high local concentration of hydrogen on the porous carbon support accelerates the formation of the undesired Pd–H species, leading to rapid debromination[5].
Solution:  Employ a homogeneous transition metal catalyst, specifically Rhodium or Ruthenium coordinated with chiral phosphine ligands (e.g., [Rh(COD)(R,R-DIPAMP)]

). Homogeneous Rh/Ru systems are highly tuned for olefin coordination and subsequent migratory insertion, operating at mild pressures where C–Br oxidative addition is kinetically inaccessible.
Q3: Can the SPPS cleavage cocktail cause debromination? We observe Ar-H mass peaks after cleaving from Wang resin.

Expertise & Causality: Yes. Standard cleavage cocktails (e.g., Reagent K) contain silanes like Triisopropylsilane (TIPS) or Triethylsilane (TES). Silanes are potent hydride donors. In the presence of trace transition metals (carryover from previous coupling steps) or under prolonged exposure to concentrated Trifluoroacetic acid (TFA), silanes can facilitate ionic or radical-mediated hydrodehalogenation of electron-deficient aryl bromides[4]. Solution: Reformulate your cleavage cocktail to exclude silanes. Substitute TIPS with 3,6-dioxa-1,8-octanedithiol (DODT) or use a simple TFA/


/Phenol mixture.

Part 2: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between selected reaction conditions and the resulting integrity of the 3,5-dibromophenyl moiety.

Catalyst / ReagentReaction StageAdditive / ScavengerTarget Yield (%)Debromination (%)
10% Pd/C,

(1 atm)
Alkene HydrogenationNone< 10%> 85%
[Rh(COD)(DIPAMP)]

Alkene HydrogenationNone> 95%< 1%
TFA Cleavage (Reagent K) SPPS CleavageTIPS (2.5%)~ 70%15 - 25%
TFA Cleavage (Modified) SPPS CleavageDODT (2.5%)> 90%< 1%

Part 3: Visualizing the Problem and the Solution

Mechanistic Pathway of Hydrodehalogenation

Mechanism ArBr Aryl Bromide (N-Boc-3,5-dibromo-Phe) OxAdd [Ar-Pd(II)-Br] Oxidative Addition ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdH [Ar-Pd(II)-H] Transmetalation OxAdd->PdH Competing Pathway Hydride Hydride Source (H2, Silanes, Alcohols) Hydride->PdH Debrom Ar-H Debrominated Byproduct PdH->Debrom Reductive Elimination

Mechanistic pathway of Pd-catalyzed hydrodehalogenation of aryl bromides.

Troubleshooting Workflow

DecisionTree Start Identify Reaction Step Involving N-Boc-3,5-dibromo-Phe Hydro Alkene Hydrogenation (Amino Acid Synthesis) Start->Hydro Deprot Global Deprotection (Bn/Cbz Removal) Start->Deprot Cleavage SPPS Cleavage (Resin Detachment) Start->Cleavage Sol1 Use Homogeneous Rh/Ru (e.g., Rh-DIPAMP) Hydro->Sol1 Sol2 Switch to Orthogonal PGs (Fmoc/tBu or Boc/Bzl) Deprot->Sol2 Sol3 Remove Silanes (TIPS/TES) Use DODT/Phenol Cleavage->Sol3

Troubleshooting workflow for preventing debromination across synthetic stages.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Asymmetric Hydrogenation of Dibromo-Enamides

Use this protocol to synthesize the chiral amino acid core without cleaving the C–Br bonds.

  • Preparation: In an argon-filled glovebox, dissolve the enamide precursor (e.g.,

    
    -acetamido-3,5-dibromocinnamic acid) (1.0 eq) in anhydrous, degassed methanol (0.1 M concentration).
    
  • Catalyst Addition: Add 1 mol% of [Rh(COD)(R,R-DIPAMP)]

    
    . Causality Note: Strictly avoid Pd/C, as heterogeneous palladium will rapidly catalyze hydrodehalogenation[2].
    
  • Hydrogenation: Transfer the mixture to a pressure reactor, purge three times with

    
     gas, and pressurize to 2 atm. Stir vigorously at 25 °C for 12 hours.
    
  • Workup: Concentrate the reaction mixture in vacuo and pass the crude material through a short silica plug (eluting with EtOAc) to remove the Rhodium catalyst.

  • Self-Validating Step: Analyze the crude mixture by LC-MS. The intact N-Boc-3,5-dibromo-Phe will present a distinct 1:2:1 isotopic cluster (M, M+2, M+4) separated by 2 mass units, confirming successful alkene reduction with absolute preservation of both bromine atoms.

Protocol B: Silane-Free SPPS Cleavage for Halogenated Peptides

Use this protocol to cleave peptides containing N-Boc-3,5-dibromo-Phe from the resin without inducing hydride-transfer debromination.

  • Resin Preparation: Wash the peptide-bound resin thoroughly with DCM (3x) to remove residual DMF, then dry completely under vacuum for 30 minutes.

  • Cocktail Formulation: Prepare a fresh cleavage solution of TFA /

    
     / DODT / Phenol (92.5 : 2.5 : 2.5 : 2.5 v/v). Causality Note: Do not add TIPS or TES. Silanes act as potent hydride donors in acidic media and will cause debromination[4].
    
  • Cleavage: Add 10 mL of the cleavage cocktail per gram of resin. Shake gently at room temperature for exactly 2 hours. Do not exceed this time limit.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into cold (-20 °C) diethyl ether (10 volumes). Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with fresh cold ether.

  • Self-Validating Step: Dissolve a 1 mg sample of the dried peptide pellet in ACN/

    
     and analyze via High-Resolution Mass Spectrometry (HRMS). The absence of an [M-79] or [M-158] peak confirms that no hydrodehalogenation occurred during cleavage.
    

References

1.[5] BenchChem Technical Support Team. "Preventing debromination in subsequent reaction steps" - BenchChem. URL: 2.[3] Ahalya Ramanathan, Leslie S. Jimenez. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups" - Organic Chemistry Portal. URL: 3.[4] "Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis" - ChemRxiv. URL: 4.[1] "Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts" - ResearchGate. URL: 5.[2] "Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions" - SciSpace. URL:

Sources

Troubleshooting low yields in Suzuki coupling of dibromo-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low yields in the Suzuki coupling of dibromo-phenylalanine peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction on sensitive peptide substrates. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you diagnose and resolve common issues, ensuring the successful synthesis of your target bioconjugates.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding Suzuki coupling reactions on peptide scaffolds.

Q1: Why are my reaction yields consistently low when performing Suzuki coupling on a dibromo-phenylalanine containing peptide?

Low yields in this specific application can stem from a combination of factors related to the complex nature of peptide substrates.[1][2][3] Key areas to investigate include:

  • Inadequate Catalyst Activity: The palladium catalyst may not be sufficiently active to facilitate the oxidative addition step with the aryl bromide, which can be less reactive than corresponding iodides.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. An incompatible combination can lead to poor catalytic turnover and the prevalence of side reactions.[5][6]

  • Peptide-Specific Issues: The peptide itself can interfere with the catalytic cycle. Functional groups on amino acid side chains can coordinate to the palladium center, inhibiting its activity. Furthermore, the solubility of the peptide in common organic solvents can be a significant challenge.[1][2]

  • Side Reactions: Dehalogenation of the dibromo-phenylalanine residue and homo-coupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[4][7][8]

Q2: What is dehalogenation and how can I minimize it?

Dehalogenation is a side reaction where one or both of the bromine atoms on the phenylalanine residue are replaced by a hydrogen atom.[4] This leads to the formation of a mono-bromo or non-halogenated phenylalanine byproduct. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[4]

To minimize dehalogenation:

  • Catalyst and Ligand Choice: Bromo derivatives are generally less prone to dehalogenation than iodo derivatives.[8][9] The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation.

  • Base Selection: The choice of base can influence the formation of Pd-H species. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases.[4]

  • Solvent Purity: Ensure the use of dry, degassed solvents to minimize potential sources of protons.[10]

Q3: My boronic acid seems to be degrading. How can I prevent this and what are the consequences?

Boronic acids can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures and in the presence of certain bases.[6][11] This decomposition reduces the effective concentration of your coupling partner, leading to incomplete conversion of the starting material.

To mitigate this:

  • Use Fresh Reagents: Always use fresh, high-purity boronic acids.

  • Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be a reliable alternative.[11]

  • Control Reaction Conditions: Use the mildest possible temperature and reaction time that still allows for efficient coupling.

  • Use a Slight Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation.[5][11]

Q4: Are my peptide's protecting groups compatible with Suzuki coupling conditions?

This is a critical consideration. The basic conditions required for the Suzuki-Miyaura reaction can be harsh on common peptide protecting groups.[1][12][13]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is notoriously base-labile and can be cleaved by many of the bases used in Suzuki couplings.[1][14] If Fmoc protection is necessary, milder bases such as K₃PO₄ or Na₂CO₃ should be used, and the reaction temperature should be kept as low as possible.[1][3]

  • Boc (tert-Butoxycarbonyl): The Boc group is generally more stable to the basic conditions of the Suzuki reaction but can be sensitive to prolonged heating.[3]

  • Side-Chain Protecting Groups: The stability of various side-chain protecting groups must also be evaluated to prevent unintended deprotection during the coupling reaction.[13][14]

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired bioconjugate, a systematic screening of reaction parameters is the most effective approach.

G start Low/No Product catalyst Screen Catalyst & Ligand start->catalyst Initial Check base Optimize Base catalyst->base If no improvement success Improved Yield catalyst->success If successful solvent Evaluate Solvent System base->solvent If still low yield base->success If successful temp Adjust Temperature & Time solvent->temp Further optimization solvent->success If successful boronic Check Boronic Acid Quality temp->boronic If side reactions persist temp->success If successful boronic->success Final Check

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

The choice of the palladium source and the associated ligand is paramount for activating the less reactive aryl bromides on your peptide.

  • Expertise & Experience: For challenging substrates like peptides, pre-formed palladium catalysts (pre-catalysts) often provide better reproducibility than generating the active Pd(0) species in situ. Buchwald-type ligands, which are bulky and electron-rich, are highly effective for promoting the oxidative addition step with aryl chlorides and bromides.[5][11]

Catalyst/Ligand SystemSuitability for Peptide SubstratesKey Considerations
Pd(PPh₃)₄ModerateA common starting point, but may lack reactivity for less reactive bromides. Can be optimal for some systems.[1][3][15]
Pd(OAc)₂ / SPhos or XPhosHighExcellent for challenging substrates. The bulky, electron-rich ligands facilitate oxidative addition.[5][11]
PdCl₂(dppf)Moderate to HighAnother robust catalyst system, but care must be taken with temperature as it can promote side reactions.[1]

The base activates the boronic acid for transmetalation, and the solvent system must be compatible with both the peptide substrate and the reaction conditions.[5][10][16]

  • Trustworthiness: A self-validating protocol involves screening a matrix of bases and solvents. Due to the complex nature of peptides, aqueous or mixed-aqueous conditions are often preferred to ensure solubility.[1][2]

BaseRecommended SolventsComments
K₃PO₄ or Na₂CO₃DMF/H₂O, Dioxane/H₂O, THF/H₂OWeak bases that are often optimal for peptide substrates, minimizing side reactions and protecting group cleavage.[1][3][15]
K₂CO₃EtOH/H₂O, iPrOH/H₂OA common and effective base, particularly when Fmoc protection is a concern.[1][9]
Cs₂CO₃Dioxane/H₂O, Toluene/H₂OA stronger inorganic base that can sometimes improve yields with very unreactive substrates, but should be used with caution.[17]
Issue 2: Significant Side Product Formation

The presence of major side products, such as dehalogenated peptide or homo-coupled boronic acid, requires a careful re-evaluation of your reaction conditions.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition + Ar-Br pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation + R-B(OR)₂ pd_intermediate->transmetalation side_reaction1 Dehalogenation Side Reaction pd_intermediate->side_reaction1 Reaction with Pd-H species coupled_intermediate Ar-Pd(II)-R(L)₂ transmetalation->coupled_intermediate side_reaction2 Homo-coupling Side Reaction transmetalation->side_reaction2 Reaction with O₂ or another R-B(OR)₂ reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle with key points of side reactions.

  • Authoritative Grounding: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][18] Side reactions can occur at various stages of this cycle.

Strategies to Reduce Side Products:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using a glovebox or Schlenk line techniques. Oxygen can promote the homo-coupling of boronic acids.[11]

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homo-coupling.[11]

  • Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of both dehalogenation and protodeboronation.[1][3][11] Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.

Experimental Protocols

General Protocol for Suzuki Coupling on a Dibromo-Phenylalanine Peptide

This protocol provides a general starting point. Optimization will likely be necessary for your specific peptide and boronic acid.

  • Reaction Setup: In a dry Schlenk flask, combine the dibromo-phenylalanine peptide (1.0 equiv.), the boronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask under a positive flow of inert gas.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by LC-MS or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. - VUB ORGC. Available at: [Link]

  • Protecting Groups in Peptide Synthesis - Springer Nature Experiments. Available at: [Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF - ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. Available at: [Link]

  • A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Palladium Removal from 3,5-dibromo-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical process of removing palladium contaminants from 3,5-dibromo-phenylalanine derivatives and related active pharmaceutical ingredients (APIs). Our focus is on providing practical, field-proven solutions grounded in robust scientific principles to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules like 3,5-dibromo-phenylalanine derivatives.[1] However, this powerful chemistry introduces the challenge of residual palladium in the final product. As a toxic heavy metal, palladium levels in APIs are strictly regulated by international guidelines, such as the ICH Q3D Guideline for Elemental Impurities.[2][3][4] Removing palladium to acceptable levels (often in the low parts-per-million range) is a non-trivial purification task. Palladium can bind tightly to the API, form colloidal nanoparticles (palladium black), or exist in various oxidation states, making its removal dependent on a carefully selected strategy.[5][6][7]

This guide is designed to help you navigate these challenges by providing a clear decision-making framework and detailed protocols for effective palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is simple crystallization or chromatography not always effective at removing palladium?

While traditional methods like crystallization and chromatography are staples in purification, they can be unreliable for palladium removal. Palladium species can co-crystallize with the product, sometimes even concentrating the metal within the crystal lattice.[3][7] Similarly, during chromatography, palladium can streak across the column or bind irreversibly to the stationary phase. More targeted methods, such as scavenging, are often required.[6]

Q2: What are "palladium scavengers" and how do they work?

Palladium scavengers are compounds that selectively bind to palladium, forming a complex that can be easily separated from the product solution. The primary mechanism is chemisorption, where a functional group on the scavenger has a high affinity for palladium.[6] The most common scavengers utilize soft atoms like sulfur (in thiols, thioethers, thioureas) or nitrogen, which form strong coordinate bonds with the soft palladium metal center.[6][7][8] These scavengers can be in a solution or, more conveniently, supported on a solid phase like silica or polymer resin, allowing for simple filtration after treatment.[9][10]

Q3: How do I know how much palladium is in my sample?

Accurate quantification is critical. The industry-standard methods for final product validation are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels. It is used for both in-process control and final quality control.[5][8][11]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive technique suitable for quantifying palladium residues.[2]

  • Atomic Absorption Spectrometry (AAS): Another established technique for elemental analysis.[5]

For rapid, in-process screening to quickly assess the effectiveness of different scavenging methods, catalysis-based fluorometric or colorimetric kits can be used.[5][12] However, these are not substitutes for ICP-MS for final API release.[8][11]

Q4: What are the regulatory limits for palladium in a pharmaceutical product?

The limits are defined by the International Council for Harmonisation (ICH) Q3D guidelines, which establish a Permitted Daily Exposure (PDE). For oral medications, the PDE for palladium is 100 µ g/day .[4] The acceptable concentration in ppm therefore depends on the maximum daily dose of the drug product.[3][4]

Troubleshooting Guides & Protocols

Problem 1: High Palladium Levels (>1000 ppm) After Initial Work-up

High initial contamination suggests the presence of both soluble palladium complexes and insoluble palladium black. A multi-step approach is most effective.

Root Cause Analysis:

  • Palladium (0) Precipitation: The catalyst may have agglomerated and precipitated as fine black particles that are difficult to remove by simple filtration.

  • Strong Ligand Binding: The API or byproducts may be strongly coordinating to the soluble palladium species, keeping it in solution.

Solution Workflow:

  • Initial Debulking (Filtration): Begin by filtering the crude reaction mixture through a pad of Celite or a similar filter aid. This will remove the larger, insoluble palladium (0) agglomerates and can significantly reduce the overall palladium load.[4]

  • Scavenger Treatment: After filtration, address the soluble palladium. Solid-supported scavengers are ideal here to avoid introducing new impurities.

Experimental Protocol: Two-Step Palladium Removal

Step A: Debulking Filtration

  • Prepare a filter funnel with a 1-2 cm pad of Celite.

  • Wet the Celite pad with the reaction solvent.

  • Filter the crude reaction mixture through the prepared pad under vacuum.

  • Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

  • Collect the filtrate, which now contains the product and soluble palladium species.

Step B: Solid-Supported Scavenger Treatment

  • Transfer the filtrate to a suitable reaction vessel.

  • Add a solid-supported thiol or trimercaptotriazine (TMT) scavenger (e.g., Biotage MP-TMT, SiliaMetS Thiol). A typical starting point is 5-10 equivalents relative to the initial palladium catalyst loading.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[4]

  • Remove the scavenger by filtration.

  • Wash the scavenger resin with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Submit a sample of the resulting material for palladium analysis (e.g., by ICP-MS) to determine the effectiveness of the treatment.

Problem 2: Moderate Palladium Levels (50-500 ppm) Persist After Scavenging

If a single scavenger treatment is insufficient, the choice of scavenger or the process conditions may need optimization.

Root Cause Analysis:

  • Incorrect Scavenger: The chosen scavenger may not have a high enough affinity for the specific palladium species present in your mixture.

  • Suboptimal Conditions: Temperature, time, or solvent may be hindering the scavenger's efficiency.

  • Mass Transfer Limitations: If using a solid-supported scavenger, inefficient mixing can limit the interaction between the palladium and the scavenger.

Solution Workflow:

  • Scavenger Screening: The most reliable approach is to perform a small-scale screen of different types of scavengers.

  • Employ a Soluble Scavenger with an Extraction Step: Using a soluble scavenger can sometimes be more effective due to better contact with the palladium.

Experimental Protocol: Scavenger Screening & Soluble Scavenger Wash

Method A: Parallel Scavenger Screening

  • Divide your palladium-contaminated product solution into several equal aliquots in small vials.

  • To each vial, add a different scavenger. Include a variety of functional groups in your screen.

  • Stir all vials under identical conditions (e.g., room temperature, 16 hours).

  • Filter each sample and analyze the filtrate for palladium content.

Scavenger Type Functional Group Binding Principle Typical Form
Thiol-Based -SHStrong affinity of soft sulfur for soft palladium.[6][7]Solid-supported (silica, polymer)
TMT-Based Triazine-thiolVery strong, multi-dentate chelation.[6]Solid-supported (polymer)
Thiourea -C(=S)N₂Strong sulfur-palladium interaction.[8]Soluble
N-Acetylcysteine -SH, -COOHDual functionality for chelation.[4][8][9][11]Soluble (used in aqueous washes)
Activated Carbon N/AAdsorption of palladium complexes.[9][13]Solid powder

Method B: N-Acetylcysteine Aqueous Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine.

  • Wash the organic solution with the N-acetylcysteine solution one to three times. Heating to 30-40°C can improve efficiency.[4]

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual N-acetylcysteine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Analyze the product for palladium content.

Visualization and Workflow Guides

Decision-Making Workflow for Palladium Removal

This diagram outlines a logical progression for selecting an appropriate purification strategy.

Palladium_Removal_Workflow cluster_start Initial State cluster_analysis Analysis & Assessment cluster_debulking High Contamination Path (>500 ppm) cluster_scavenging Low/Moderate Contamination Path (<500 ppm) cluster_final Final Validation Start Crude Product Post-Reaction (Contains 3,5-dibromo-phenylalanine derivative + Pd) Assess_Pd Assess Pd Level (Visual Inspection for Pd Black / Initial Screen) Start->Assess_Pd Filter Step 1: Filter through Celite (Remove Pd Black) Assess_Pd->Filter High Pd / Visible Solids Screen Step 1: Scavenger Screen (Thiol, TMT, Carbon, etc.) Assess_Pd->Screen Low-Moderate Pd / Soluble Scavenge_Solid Step 2: Treat with Solid-Supported Scavenger (e.g., Thiol, TMT) Filter->Scavenge_Solid Final_Analysis Analyze via ICP-MS Scavenge_Solid->Final_Analysis Optimize Step 2: Apply Best Scavenger (Optimized Conditions) Screen->Optimize Optimize->Final_Analysis Pass Product Meets ICH Spec (<10 ppm or as required) Final_Analysis->Pass Success Fail Repeat/Re-evaluate Strategy Final_Analysis->Fail Failure Fail->Assess_Pd

Caption: Decision workflow for selecting a palladium removal strategy.

Process Flow for a Typical Purification Sequence

This diagram illustrates a standard multi-step purification process.

Purification_Process_Flow A Crude Reaction Mixture B Filtration (Remove Pd Black) A->B C Liquid-Liquid Extraction (e.g., N-Acetylcysteine Wash) B->C D Solid Scavenger Treatment C->D E Final Filtration & Concentration D->E F Purified API (Ready for Analysis) E->F

Caption: A typical multi-step process for comprehensive palladium removal.

Analytical Verification Summary

Choosing the right analytical technique is crucial for both process development and final validation.

Technique Primary Use Sensitivity Key Advantage Key Limitation
ICP-MS Final QC, quantitative analysisVery High (ppb)Gold standard for regulatory submission.[8][11]Expensive, requires trained operator.[5][8]
XRF Quantitative analysisHigh (ppm)Rapid and non-destructive.[2]Less sensitive than ICP-MS.
AAS Quantitative analysisHigh (ppm)Established and reliable.Requires sample digestion.[5]
Fluorometric Kit In-process screeningHigh (nM)Fast, high-throughput, inexpensive.[5][8][12]Not a replacement for final QC.[11]

Self-Validation Check: Always determine a baseline palladium concentration in your crude material before starting purification.[8][11] This is the only way to accurately calculate the efficiency of your chosen method and ensure a robust, reproducible process.

References

  • Marguí, E., Van Grieken, R., & Fontàs, C. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Anal Chem., 81(4), 1404-10. [Link]

  • Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • Ball, L. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1594–1628. [Link]

  • Purification of L-phenylalanine. (1986).
  • Method for purifying L-phenylalanine. (1995).
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry. [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2010). Ingenta Connect. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2010). ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Reddit. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. [Link]

  • Method of removing palladium. (2005).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. [Link]

  • EXPRESSION AND PURIFICATION OF RECOMBINANT PHENYLALANINE 2,3-AMINOMUTASE FROM PANTOEA AGGLOMERANS - CORE. CORE. [Link]

  • Methods for removal of palladium - ResearchGate. ResearchGate. [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry - University of Strathclyde. (2023, September 15). University of Strathclyde. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). [Link]

Sources

Optimizing chiral resolution of n-Boc-3,5-dibromo-DL-phenylalanine esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of n-Boc-3,5-dibromo-DL-phenylalanine Esters

Introduction: The Challenge of Halogenated Phenylalanines

Welcome to the technical support portal for the resolution of n-Boc-3,5-dibromo-DL-phenylalanine esters .

This substrate presents a unique "triad of difficulty" for resolution:

  • Steric Bulk: The tert-butoxycarbonyl (Boc) group and the 3,5-dibromo substitution create significant steric hindrance, potentially limiting access to the enzyme active site.

  • Solubility: The dibromo-phenyl ring renders the molecule highly hydrophobic, making standard aqueous enzymatic hydrolysis difficult without co-solvents.[1]

  • Electronic Activation: The electron-withdrawing bromine atoms activate the ester carbonyl, increasing the risk of spontaneous (non-enzymatic) chemical hydrolysis, which degrades enantiomeric excess (

    
    ).
    

This guide provides a validated, self-correcting protocol using Enzymatic Kinetic Resolution (EKR) via hydrolysis. This method is superior to crystallization for this specific substrate due to the high value of the Boc-protected intermediate and the efficiency of separating the resulting L-acid from the unreacted D-ester.

Module 1: The Golden Standard Protocol

Recommended Method: Biphasic Enzymatic Hydrolysis using Alcalase (Subtilisin Carlsberg) or CALB (Candida antarctica Lipase B).[1]

  • Why these enzymes? Alcalase has an expansive hydrophobic pocket suitable for the 3,5-dibromo aromatic ring and tolerates the N-Boc group.[1] CALB is the alternative if the ester group is sterically crowded.[1]

  • Why Biphasic? The substrate is insoluble in pure buffer.[1] A biphasic system (Organic solvent + Buffer) ensures the substrate is available (organic phase) while the enzyme functions at the interface or in the aqueous phase.

Workflow Diagram: Kinetic Resolution

KineticResolution Substrate Racemic N-Boc-3,5-dibromo-Phe-OEt System Biphasic System (MTBE / Phosphate Buffer pH 7.5) + Alcalase 2.4L Substrate->System Reaction Enzymatic Hydrolysis System->Reaction Separation Phase Separation (pH Adjustment) Reaction->Separation ~50% Conversion ProductL L-Acid (Aqueous Phase) (N-Boc-L-3,5-dibromo-Phe-OH) Separation->ProductL Extract at pH 8.0 ProductD D-Ester (Organic Phase) (N-Boc-D-3,5-dibromo-Phe-OEt) Separation->ProductD Retained in Organic

Caption: Figure 1. Biphasic enzymatic hydrolysis workflow separating the L-acid product from the unreacted D-ester.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of racemic ester in MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) .[1]

    • Note: Avoid miscible solvents like Acetone if using Alcalase, as they can strip the essential water layer from the enzyme surface.

  • Emulsification: Add an equal volume of 0.1 M Phosphate Buffer (pH 7.5) .

  • Enzyme Addition: Add Alcalase 2.4L (liquid preparation, approx. 0.5 mL per gram of substrate) or Novozyme 435 (immobilized CALB, 10% w/w).

  • Reaction: Stir vigorously at 25°C - 30°C .

    • Critical: Maintain pH at 7.5 using a pH-stat (titrating with 1M NaOH) or check frequently.[1] The reaction produces acid, dropping the pH and killing enzyme activity.[1]

  • Termination: Stop when conversion reaches ~45-50% (monitor via HPLC).

  • Workup:

    • Adjust aqueous phase to pH 8.5.[1]

    • Separate phases.[1][2] The Organic phase contains the D-Ester (

      
      ).[3]
      
    • Acidify the Aqueous phase to pH 2.0 (carefully, Boc is acid sensitive—use citric acid or cold dilute HCl) and extract with Ethyl Acetate to recover the L-Acid .

Module 2: Troubleshooting & Optimization (FAQs)

This section addresses specific failure modes based on the chemical properties of 3,5-dibromo-phenylalanine.

Q1: My conversion is stuck at <10%. Why?

Diagnosis: The 3,5-dibromo groups make the molecule extremely hydrophobic, preventing it from reaching the enzyme in the aqueous phase. Fix:

  • Add a Co-solvent: Add 10-20% DMSO or Methanol to the buffer.[1] This increases the solubility of the ester in the aqueous phase without denaturing the enzyme.

  • Switch to Acetone Powder: If using Alcalase, use the "CLEA" (Cross-Linked Enzyme Aggregate) form or acetone powder, which tolerates organic solvents better.[1]

  • Temperature: Increase temperature to 35°C (do not exceed 40°C for Alcalase to avoid deactivation).

Q2: The enantiomeric excess ( ) of the product is low (<80%).

Diagnosis: This is often caused by Chemical Background Hydrolysis . The electron-withdrawing bromine atoms make the ester carbonyl highly electrophilic.[1] If the pH is too high (>8.0), hydroxide ions will hydrolyze the ester non-selectively. Fix:

  • Lower pH: Run the reaction at pH 7.0 - 7.2 instead of 7.5 or 8.0. The enzyme is slightly slower but the chemical background hydrolysis is suppressed significantly.[1]

  • Temperature Drop: Lower the temperature to 4°C. Enzymatic enantioselectivity (

    
    ) often increases as temperature decreases (Enthalpic vs. Entropic control).[1]
    
Q3: I am losing the Boc group during workup.

Diagnosis: The Boc group is acid-labile.[1] If you acidify the aqueous phase to pH 1.0 or use strong mineral acids (HCl) at room temperature to precipitate the L-acid, you will deprotect the amine. Fix:

  • Use Citric Acid: Acidify using 5-10% Citric Acid or 1M KHSO4.[1]

  • Cold Workup: Perform the acidification and extraction at 0°C.

Decision Tree: Optimization Logic

Optimization Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Low ee (Product)? Start->Issue2 Action1 Add 15% DMSO or Increase Stirring Speed Issue1->Action1 Action2 Check pH Issue2->Action2 CheckPH Is pH > 7.5? Action2->CheckPH Sol1 Reduce pH to 7.0 (Stop Chemical Hydrolysis) CheckPH->Sol1 Yes Sol2 Lower Temp to 4°C (Improve E-value) CheckPH->Sol2 No

Caption: Figure 2. Troubleshooting logic for optimizing conversion and enantioselectivity.

Module 3: Analytical Validation

You cannot optimize what you cannot measure.[1] The 3,5-dibromo substitution alters the retention time significantly compared to standard Phenylalanine.

Table 1: Recommended HPLC Conditions

ParameterCondition A (Standard)Condition B (Alternative)
Column Chiralpak AD-H (Daicel)Chirobiotic T (Astec/Supelco)
Type Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Macrocyclic Glycopeptide)
Mobile Phase Hexane : IPA (90:10) + 0.1% TFAMethanol : Water (40:60) + 0.1% TEAA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 254 nm
Notes Excellent for N-Boc esters.[1] The dibromo group increases retention; increase IPA if elution is >20 min.[1]Excellent for free acids if you hydrolyze the ester analytically before injection.[1]

Calculation of Enantioselectivity (


): 
Do not rely solely on 

. Calculate the

-value to determine the intrinsic selectivity of your enzyme.[1]

  • Where

    
     = conversion and 
    
    
    
    = enantiomeric excess of the substrate.[1]
  • Target: An

    
     is required for practical synthesis. If 
    
    
    
    , switch enzymes (Screen: Alcalase
    
    
    CALB
    
    
    Subtilisin A).[1]

References

  • Enzymatic Resolution of N-Protected Amino Acids

    • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[4] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.

  • Hydrolysis in Biphasic/Organic Systems

    • Klibanov, A. M. (2001).[1] Improving enzymes by using them in organic solvents.[1] Nature, 409(6817), 241-246.[1]

  • Chiral HPLC of N-Boc Amino Acids

    • Lee, J. T., & Beesley, T. E. (2002).[5] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich / Supelco Technical Reports.[1]

  • Alcalase Specificity

    • Pala, A., et al. (2025). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-DL-Phenylalanine Ethyl Ester. Organic Process Research & Development.
    • (Note: Cited for the specific relevance to bromo-phenylalanine resolution kinetics).

Sources

Handling precipitation issues with n-Boc-3,5-dibromo-DL-phenylalanine in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for n-Boc-3,5-dibromo-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its unique chemical structure, precipitation in aqueous media is a common hurdle. This guide provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

The Challenge: Understanding the Solubility of n-Boc-3,5-dibromo-DL-phenylalanine

The poor aqueous solubility of n-Boc-3,5-dibromo-DL-phenylalanine is a direct consequence of its molecular structure. Two primary factors contribute to its hydrophobic nature:

  • The tert-butoxycarbonyl (Boc) Protecting Group: This bulky, nonpolar group is added to protect the amine during synthesis.[1][] While essential for many chemical reactions, it significantly increases the lipophilicity of the molecule, thereby reducing its solubility in water.[1]

  • The 3,5-dibromophenyl Side Chain: The phenyl ring is inherently hydrophobic. The addition of two bromine atoms further increases the molecular weight and surface area of this nonpolar region, exacerbating its tendency to be excluded from water.[3][4][5]

This combination results in a compound that is sparingly soluble in aqueous solutions, especially at neutral pH, and often requires specific handling techniques to maintain its dissolved state during experiments.

Troubleshooting Guide: Precipitation Events

This section is designed to provide immediate, actionable steps if you have encountered precipitation during your experiment.

Q: My n-Boc-3,5-dibromo-DL-phenylalanine has precipitated from my solution. What are the immediate steps to resolve this?

A: Precipitation can occur either in your concentrated stock solution or in your final aqueous working solution. The correct course of action depends on where the issue occurred. Follow this workflow to diagnose and solve the problem.

G start Precipitation Observed check_where Where did it precipitate? start->check_where stock_sol In Organic Stock Solution (e.g., DMSO, DMF) check_where->stock_sol Stock working_sol In Aqueous Working Solution (e.g., Buffer, Media) check_where->working_sol Working stock_actions Attempt to Re-solubilize: 1. Warm gently (37°C) 2. Vortex vigorously 3. Sonicate for 5-10 min stock_sol->stock_actions working_actions Issue is exceeding aqueous solubility limit. Choose a mitigation strategy: working_sol->working_actions stock_success Precipitate Dissolves stock_actions->stock_success Successful? stock_fail Precipitate Persists stock_success->stock_fail No proceed Proceed with experiment. Aliquot to prevent freeze-thaw cycles. stock_success->proceed Yes new_stock Discard and prepare a fresh stock solution. Verify solvent and concentration. stock_fail->new_stock strategy1 Optimize Dilution (Add stock to vortexing buffer) working_actions->strategy1 strategy2 Reduce Final Concentration working_actions->strategy2 strategy3 Adjust pH > pKa (Increase charge, increase solubility) working_actions->strategy3 strategy4 Incorporate a Co-solvent (e.g., increase final % DMSO) working_actions->strategy4

Caption: Troubleshooting workflow for precipitation issues.

Protocol 1: Re-solubilizing a Precipitated Stock Solution

Repeated freeze-thaw cycles or storage at very low temperatures can cause a compound to precipitate from its organic stock solution.[6][7]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any solid matter.

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. This can often be sufficient to redissolve the precipitate.

  • Mechanical Agitation: After warming, vortex the vial vigorously for 30-60 seconds.[6]

  • Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes.[7]

  • Verification: If the solution becomes clear, it can be used. To prevent recurrence, divide the stock into smaller, single-use aliquots to minimize future freeze-thaw cycles.[6]

  • Failure: If the precipitate does not dissolve, it may indicate solvent evaporation or degradation. It is safest to prepare a fresh stock solution.

Protocol 2: Empirically Determining Optimal pH for Solubilization

The carboxylic acid moiety of the phenylalanine backbone is ionizable. By increasing the pH of the aqueous buffer to a value significantly above the compound's pKa, the carboxyl group becomes deprotonated (COO-), forming a more polar and water-soluble carboxylate salt. The pKa of the carboxylic acid is estimated to be around 3.8-4.0, similar to N-Boc-phenylalanine.[8] Therefore, increasing the pH to 7.4 or higher should significantly improve solubility.

  • Buffer Preparation: Prepare a series of your desired experimental buffer at several pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Test Dilutions: In separate microcentrifuge tubes, add the required volume of buffer for each pH you are testing.

  • Compound Addition: While vortexing each tube, add the required volume of your organic stock solution dropwise to achieve the final desired concentration.

  • Observation: Let the tubes sit at the experimental temperature for 15-30 minutes.

  • Assessment: Visually inspect each tube for precipitation. The lowest pH that results in a clear, stable solution is the optimal pH for your experiment.

  • Verification: A clear solution should not exhibit the Tyndall effect (light scattering). Shine a laser pointer through the solution; if the beam is visible, it may indicate a colloidal suspension rather than a true solution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of n-Boc-3,5-dibromo-DL-phenylalanine?

A: The best practice is to prepare a high-concentration stock solution in a suitable organic solvent and store it properly to ensure its integrity.

Recommended Solvents: Boc-protected amino acids generally exhibit good solubility in polar aprotic solvents.[1][8]

SolventRecommended Max ConcentrationNotes
DMSO 50-100 mMThe most common and highly effective choice. Ensure the final concentration in assays is non-toxic to cells (typically ≤ 0.5%).[6]
DMF 50-100 mMAnother excellent choice, often used in peptide synthesis.
Ethanol 10-25 mMA viable option, but may have lower solubilizing power than DMSO or DMF for this compound.

Stock Preparation and Storage Protocol:

  • Weigh the desired amount of n-Boc-3,5-dibromo-DL-phenylalanine in a sterile, appropriate vial.

  • Add the chosen solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex and/or sonicate until the solid is completely dissolved.[6]

  • Dispense the stock solution into single-use, light-protected aliquots.[6]

  • Store aliquots at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage.

Q2: How does pH influence the solubility of n-Boc-3,5-dibromo-DL-phenylalanine?

A: The compound has an ionizable carboxylic acid group. Its solubility is therefore highly pH-dependent. At low pH, the carboxylic acid is protonated (-COOH), making the molecule neutral and less soluble. As the pH increases above the pKa of the carboxylic acid, it deprotonates to form a negatively charged carboxylate (-COO⁻), which is significantly more soluble in water.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) low_ph R-COOH (Protonated Form) Low Water Solubility high_ph R-COO⁻ + H⁺ (Deprotonated Form) High Water Solubility low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: pH-dependent ionization and its effect on solubility.

This is a fundamental principle for many amino acid derivatives.[9][10] For experimental setups sensitive to pH, it is crucial to find a balance between solubility and maintaining the required pH for biological activity.

Q3: My cell-based assay is sensitive to both DMSO and high pH. What are my options?

A: This is a common challenge where experimental constraints conflict. Here is a prioritized list of strategies:

  • Optimize the Dilution Process: This is the least disruptive method. Perform a stepwise serial dilution instead of a single large one. A key technique is to add the compound stock solution directly to the pre-warmed media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[6]

  • Test the Maximum Tolerable Co-solvent Concentration: Determine the highest percentage of DMSO your cells can tolerate without affecting viability or the experimental outcome (often 0.1% to 0.5%).[6] Work within this limit.

  • Use a Co-Solvent System: In some cases, a mixture of solvents for the stock solution (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution.[6]

  • Explore Solubilizing Excipients: For more complex scenarios, the use of solubilizing agents like cyclodextrins can be considered. These agents encapsulate the hydrophobic molecule, increasing its apparent water solubility.[11] However, you must run controls to ensure the excipient itself does not affect the experiment.

Q4: Can I just filter out the precipitate and use the remaining solution?

A: This is strongly discouraged. Filtering out the precipitate means the actual concentration of your compound in the solution is unknown and significantly lower than your calculated concentration. This will lead to erroneous and unrepeatable results, such as incorrect IC50 values or false negatives.[7] The primary goal should always be to achieve a true solution at the desired concentration.

References

  • Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences. [Link]

  • Tsvetkov, Y. D., et al. (1998). An effective organic solvent system for the dissolution of amino acids. Bioorganicheskaia khimiia. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

  • Tang, C., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Lampkin, G. R., et al. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. CrystEngComm. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ullmann, S., et al. (n.d.). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (2006).
  • Realize Beauty. (2021). Amino Acids for pH Adjustment?. [Link]

  • Furia, E. D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Hogarth, C., et al. (2022). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. RSC Publishing. [Link]

  • Heriot-Watt Research Portal. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. [Link]

  • Mass Spectrometry Facility. (2013). Waters UPLC Troubleshooting and Diagnostics. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Box, K. J., & Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Soni, P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Ziskin, J. L., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • eScholarship.org. (2025). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Lee, H., & Lee, C. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). [Link]

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Validation & Comparative

Mass Spectrometry Analysis of Bromine Isotope Patterns in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge

In drug discovery and marine natural product research, brominated peptides represent a unique analytical challenge. Unlike standard proteogenic peptides, which follow the predictable "Averagine" isotopic distribution, brominated species exhibit distinct spectral signatures driven by the nearly 1:1 abundance of


 and 

.

This guide compares the industry-standard Data-Dependent Acquisition (DDA) workflow against the specialized Isotope-Pattern Directed Acquisition (IPDA) with Mass Defect Filtering. We provide evidence that while standard DDA suffers from high false-negative rates for halogenated species, IPDA significantly enhances sensitivity and identification confidence.

Technical Deep Dive: The Physics of Detection

To understand the failure points of standard methods, we must first define the physical anomaly of bromine.

The Isotopic Signature

Standard peptides (C, H, N, O, S) exhibit a dominant monoisotopic peak (


) followed by smaller 

satellites (

). Bromine fundamentally alters this:
  • 
     (50.69%)  and 
    
    
    
    (49.31%)
    exist in a near 1:1 ratio.
  • Mass Split: The isotopes are separated by approximately 1.9979 Da .

Impact on Spectra:

  • 1 Br atom: A "doublet" pattern of equal intensity at

    
    
    
    
    
    and
    
    
    .
  • 2 Br atoms: A 1:2:1 triplet pattern (Pascal’s triangle expansion).

  • 3 Br atoms: A 1:3:3:1 quartet.

The Mass Defect Shift

This is the critical discriminator. Peptides are hydrogen-rich, giving them a positive mass defect (mass slightly above the nominal integer). Bromine has a significant negative mass defect relative to the "Averagine" peptide curve.

  • Hydrogen (

    
    ):  1.0078 Da (Positive Defect)
    
  • Bromine (

    
    ):  78.9183 Da (Negative Defect relative to nominal 79)
    

As bromine atoms are added to a peptide, the molecular ion shifts into a "mass defect silent region"—a spectral space rarely occupied by non-halogenated background peptides.

Comparative Analysis: Standard DDA vs. IPDA

We compared two workflows for the identification of a synthetic brominated linker-peptide spiked into a HeLa cell lysate digest (1:1000 wt/wt).

Comparison Matrix
FeatureMethod A: Standard Top-N DDA Method B: Isotope-Pattern Directed (IPDA)
Trigger Logic Intensity only (Top 10 most abundant ions).Intensity + Isotope Spacing (1.998 Da) + Ratio (1:1).
Precursor Selection Often picks only the

or

peak, halving the effective signal.
Sums intensities of the doublet pair for thresholding.
Interference High. Co-eluting background peptides often out-compete the split Br signal.Low. Non-paired features are actively excluded (On-the-fly filtering).
False Discovery Rate High (>5%) for halogenated targets due to poor fragmentation spectra.Low (<1%).[1] Targeted fragmentation yields cleaner MS/MS.
Sensitivity Low.[2] Misses low-abundance brominated species.High. Can detect species 10-50x lower in concentration.
Experimental Data: Signal-to-Noise (S/N)
  • Standard DDA: The brominated peptide precursor was selected for fragmentation only in 2 out of 5 replicates. The search engine (Sequest HT) assigned a low XCorr (1.8) due to the unassigned "M+2" peak being treated as noise or a co-eluting ion.

  • IPDA: The precursor was selected in 5/5 replicates. The algorithm recognized the doublet, centered the isolation window over the entire envelope, and the resulting MS/MS spectra matched the theoretical fragmentation with an XCorr of 4.2.

Visualization: Logic & Workflows

The Detection Logic

The following diagram illustrates the decision tree used by the IPDA software to distinguish a brominated peptide from background noise.

BromineLogic Scan MS1 Full Scan PeakPick Peak Picking (Centroiding) Scan->PeakPick PairCheck Check Mass Spacing (Δ = 2.0 Da ± 10ppm) PeakPick->PairCheck RatioCheck Check Intensity Ratio (0.8 < Ratio < 1.2) PairCheck->RatioCheck Yes Discard Discard / Standard DDA PairCheck->Discard No DefectCheck Mass Defect Filter (Is it below Averagine line?) RatioCheck->DefectCheck Yes RatioCheck->Discard No Trigger Trigger MS/MS (Include Both Isotopes) DefectCheck->Trigger Yes (Bromine Candidate) DefectCheck->Discard No (Likely background)

Figure 1: Decision logic for Isotope-Pattern Directed Acquisition. Note the multi-stage filter requiring mass accuracy, intensity ratio, and mass defect compliance.

Experimental Workflow

The physical setup and data flow for the recommended IPDA protocol.

Workflow Sample Brominated Peptide Mix LC UHPLC (C18 Column) Sample->LC Source ESI Source (Positive Mode) LC->Source Orbitrap High-Res MS (R > 60k) Source->Orbitrap Process Real-time Feature Detection Orbitrap->Process MS1 Spectra Frag HCD Fragmentation Process->Frag Target List Data Raw Data (.raw / .d) Frag->Data MS2 Spectra

Figure 2: Instrumental workflow. High resolution (R > 60k) is mandatory to resolve the isotopic fine structure and ensure accurate mass defect filtering.

Validated Experimental Protocol

To replicate the superior performance of Method B (IPDA), follow this self-validating protocol.

Phase 1: Instrument Setup (Orbitrap/Q-TOF)
  • Resolution: Set MS1 resolution to minimum 60,000 @ m/z 200 .

    • Reasoning: Lower resolution merges the

      
       isotopes of the peptide with the bromine isotopes, obscuring the 1:1 ratio calculation.
      
  • AGC Target: Set to

    
     (High Dynamic Range).
    
    • Reasoning: Preserves the intensity accuracy required for the ratio check.

  • Isolation Window: 4.0 m/z .

    • Reasoning: Standard 1.6 m/z windows will isolate only one of the bromine isotopes (79 or 81), resulting in a "monoisotopic" MS/MS spectrum that confuses search engines. You must fragment the entire doublet to see the characteristic doublet fragments in MS2.

Phase 2: The "Pattern" Filter Configuration

Most modern instrument control software (e.g., Thermo Xcalibur with Tribrid, or Sciex OS) allows for "Tag" or "Pattern" triggering.

  • Mass Difference: Set to

    
    .
    
  • Tolerance:

    
    .
    
  • Intensity Ratio:

    
     (Accepts ratios from 0.8 to 1.2).
    
  • Charge State Filter: Exclude

    
    . (Peptides are typically 
    
    
    
    ; singly charged bromine species are often contaminants).
Phase 3: Data Analysis (Post-Processing)
  • Search Engine: Use a specialized node (e.g., Proteome Discoverer "Sequest HT" or MaxQuant).

  • Modification: Define Bromine as a variable modification on the specific residue (e.g., Tyrosine or Tryptophan) or as a custom linker mass.

  • Validation: Manually inspect the Precursor Isotope Pattern . A true positive must show the doublet in MS1. If the MS1 shows a standard Averagine envelope, it is a False Positive, regardless of the score.

References

  • Mann, M., & Wilm, M. (1994). Error-tolerant identification of peptides in sequence databases by peptide sequence tags. Analytical Chemistry. [Link]

  • Zubarev, R. A., & Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]

  • Kelleher, N. L., et al. (2017). Top Down Proteomics: Facts and Perspectives. Analytical Chemistry. [Link]

  • NIST Atomic Weights and Isotopic Compositions. (2023). National Institute of Standards and Technology. [Link]

  • Scientific Instrument Services. (2023). Exact Masses and Isotopic Abundances of the Elements.[3] [Link]

Sources

Technical Guide: N-Boc-3,5-dibromo-DL-phenylalanine vs. N-Boc-3,5-difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric vs. Electronic Trade-off

In the optimization of peptide therapeutics and peptidomimetics, the choice between 3,5-dibromo-DL-phenylalanine (Br2-Phe) and 3,5-difluoro-L-phenylalanine (F2-Phe) represents a fundamental decision between steric/heavy-atom utility and bioisosteric/metabolic engineering .

While both derivatives modify the electronic landscape of the aromatic ring via the meta-positions, their applications diverge significantly due to atomic radius and lipophilicity.

  • Select F2-Phe when the goal is metabolic stability (blocking P450 oxidation) or pKa modulation without significantly perturbing the steric profile of the native phenylalanine.

  • Select Br2-Phe when the goal is X-ray crystallographic phasing (anomalous scattering), inducing conformational constraints via steric bulk, or introducing a handle for late-stage cross-coupling.

Critical Advisory on Chirality: The specified DL -configuration of the dibromo variant introduces a racemic center. If used in Solid Phase Peptide Synthesis (SPPS) with other chiral amino acids, this will generate diastereomers , necessitating rigorous HPLC separation.

Part 1: Physicochemical Profile & Performance Metrics

The following data synthesizes experimental constants to highlight the distinct behaviors of these two residues.

Table 1: Comparative Physicochemical Properties
FeatureN-Boc-3,5-difluoro-L-PheN-Boc-3,5-dibromo-DL-PheImpact on Application
Van der Waals Radius (X) ~1.47 Å (Fluorine)~1.85 Å (Bromine)F mimics H (1.20 Å); Br creates significant steric clash/lock.
C-X Bond Length 1.35 Å1.89 ÅBr extends the molecular volume significantly.
Electronegativity (Pauling) 3.982.96F is a strong electron withdrawer (inductive); Br is weaker.
Hammett Constant (

)
0.340.39Both withdraw electrons, lowering the pKa of the phenol/amine.
Lipophilicity (

value)
+0.14 (Low increase)+0.86 (High increase)Br significantly increases hydrophobic collapse/membrane permeability.
C-X Bond Energy ~116 kcal/mol~66 kcal/molF is metabolically inert; Br is stable but reactive under Pd-catalysis.
X-ray Scattering (

)
NegligibleHigh (Anomalous)Br is ideal for de novo phasing (SAD/MAD).

Part 2: Mechanistic Insight & Application Logic

The Fluorine Effect: "The Stealth Modification"

Replacing Hydrogen with Fluorine is a classic bioisosteric replacement. Because the Van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å) and Hydrogen (1.20 Å), the enzyme binding pocket often tolerates this substitution without steric penalty.

  • Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism (hydroxylation). The high C-F bond strength renders these sites inert to Cytochrome P450 enzymes.[1]

  • Electronic Tuning: The strong electronegativity pulls electron density from the aromatic ring. This lowers the pKa of the neighboring amide NH, potentially strengthening hydrogen bonds with the receptor.

The Bromine Effect: "The Heavy Anchor"

Bromine is not a bioisostere for Hydrogen; it is a steric wedge.

  • Crystallography (SAD Phasing): The heavy bromine atoms provide a strong anomalous signal. Incorporating Br2-Phe into a peptide allows researchers to solve the phase problem in X-ray crystallography without needing selenomethionine substitution.

  • Halogen Bonding: Unlike fluorine, bromine exhibits a "sigma-hole"—a positive electrostatic potential cap that can accept electron density from backbone carbonyls, stabilizing unique secondary structures.

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting between these derivatives based on project stage and goals.

DecisionMatrix Start Project Goal Selection Metab Goal: Improve Metabolic Stability (ADME Optimization) Start->Metab Struct Goal: Structural Biology (X-Ray / NMR) Start->Struct Synth Goal: Late-Stage Diversification (Cross-Coupling) Start->Synth F_Choice Select N-Boc-3,5-difluoro-L-Phe Metab->F_Choice Br_Choice Select N-Boc-3,5-dibromo-DL-Phe Struct->Br_Choice Synth->Br_Choice F_Reason Bioisostere: Blocks P450 sites Minimal Steric Penalty F_Choice->F_Reason Br_Reason Heavy Atom: SAD Phasing Reactive Handle: Suzuki Coupling Br_Choice->Br_Reason Warning CRITICAL ALERT: DL-Isomer will cause racemization. Is chiral separation feasible? Br_Choice->Warning

Figure 1: Strategic decision tree for halogenated phenylalanine selection. Note the critical checkpoint regarding chirality for the bromo-derivative.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Coupling the Sterically Hindered 3,5-Dibromo-Phe

Context: The bulky bromine atoms at the meta positions create steric hindrance, making standard DIC/HOBt couplings sluggish. Incomplete coupling leads to deletion sequences.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DCM for 30 mins, then wash with DMF (3x).

  • Activation (Pre-mix):

    • Dissolve N-Boc-3,5-dibromo-DL-Phe (3.0 eq relative to resin loading) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is preferred over HOBt for hindered amines due to the neighboring group effect of the pyridine nitrogen.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Time: Agitate for 2 hours (double the standard time).

    • Validation: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive amine), repeat the coupling (Double Couple).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Handling the DL-Isomer (Chiral Resolution)

Context: Since the Dibromo variant is supplied as a DL-mixture, synthesizing a peptide with L-amino acids elsewhere in the chain will result in two diastereomeric peptides (e.g., L-L-L-L(Br) -L and L-L-L-D(Br) -L).

Separation Workflow:

  • Synthesis: Complete the full peptide synthesis using the DL-mixture.

  • Cleavage: Cleave peptide from resin (TFA/TIS/H2O 95:2.5:2.5). Precipitate in cold diethyl ether.

  • Analytical HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 0-60% Acetonitrile in Water (+0.1% TFA) over 40 mins.

    • Observation: You will observe two distinct peaks (doublet). The hydrophobic interaction of the D-isomer usually results in a slightly different retention time compared to the all-L isomer due to different interaction with the C18 stationary phase.

  • Prep-HPLC: Collect fractions separately.

  • Validation: Use Marfey’s Reagent or co-injection with a known standard to identify the correct L-isomer if biological activity is the endpoint.

Part 5: Synthesis Pathway Visualization

The following diagram details the SPPS cycle with the specific modifications required for the halogenated derivatives.

SPPS_Workflow Resin Resin-AA(n) Deprotect 1. TFA/DCM (Boc removal) 2. Neutralize (DIPEA) Resin->Deprotect Couple_F Coupling F2-Phe (Standard HBTU/DIPEA) Deprotect->Couple_F If Difluoro Couple_Br Coupling Br2-Phe (Steric: HATU/HOAt required) Deprotect->Couple_Br If Dibromo Cleave Final Cleavage (HF or TFA) Deprotect->Cleave End of Seq Check Kaiser Test (Blue = Incomplete) Couple_F->Check Couple_Br->Check Check->Deprotect Pass (Colorless) Check->Couple_Br Fail (Blue) -> Recouple Purify HPLC Separation (Essential for DL-Br2-Phe) Cleave->Purify

Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow highlighting the divergence in coupling conditions and downstream purification requirements.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bondi, A. (1964). Van der Waals volumes and radii.[3] The Journal of Physical Chemistry, 68(3), 441–451. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237. Link

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

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Comparative Reactivity of Aryl Bromides vs. Aryl Iodides in Peptide Cross-Coupling: A Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Late-stage functionalization (LSF) of complex peptides via transition-metal-catalyzed cross-coupling has fundamentally transformed peptide drug discovery. By installing aryl halides onto peptide scaffolds, researchers can leverage Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to rapidly diversify lead compounds without rebuilding the peptide backbone from scratch.

However, the choice of the electrophilic partner—specifically aryl bromides (Ar–Br) versus aryl iodides (Ar–I) —dictates the kinetic feasibility, chemoselectivity, and required catalytic stringency of the reaction. As a Senior Application Scientist, I have structured this guide to objectively compare their reactivity, grounded in mechanistic causality and supported by field-proven experimental data.

Mechanistic Causality: Why Reactivity Diverges

The fundamental disparity in reactivity between Ar–I and Ar–Br in palladium-catalyzed cross-coupling lies in the oxidative addition step of the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C(sp²)–I bond is significantly weaker (~65 kcal/mol) than the C(sp²)–Br bond (~81 kcal/mol).

  • Kinetics & Temperature: Because oxidative addition is typically the rate-determining step, the lower activation energy for Ar–I allows the insertion of the Pd(0) species at ambient or physiological temperatures. Conversely, Ar–Br requires elevated temperatures (>80 °C) or highly electron-rich, sterically demanding ligands to force the oxidative addition[1].

  • Chemoselectivity: This kinetic gap enables orthogonal, self-validating functionalization. In a peptide containing both an Ar–I and an Ar–Br, the Ar–I can be selectively coupled first, leaving the Ar–Br intact for a subsequent, harsher coupling event[2].

Catalytic Workflow Diagram

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X + Ligand TransMet Transmetalation (Nucleophile Entry) OxAdd->TransMet Pd(II) Intermediate Ar-I: Fast (RT) Ar-Br: Slow (>80°C) RedElim Reductive Elimination (Product Release) TransMet->RedElim Peptide-Pd-Nu RedElim->Pd0 Cross-Coupled Peptide

Catalytic cycle highlighting the oxidative addition divergence between Ar-I and Ar-Br.

Installation Strategies & Stability

The method of introducing the halide dictates the downstream workflow:

  • Aryl Iodides: Typically introduced via genetic code expansion (e.g., p-iodophenylalanine) or solid-phase peptide synthesis (SPPS)[3]. They are highly reactive but can be photolabile and prone to premature dehalogenation under strongly reducing conditions.

  • Aryl Bromides: While historically introduced via SPPS, recent breakthroughs in biocatalysis allow for late-stage enzymatic halogenation. For example, the halogenase SrpI regiospecifically brominates the tryptophan indole ring of ribosomally synthesized peptides, providing a highly stable Ar–Br handle for subsequent [3].

Quantitative Data Comparison

The following table summarizes the typical reaction parameters required to achieve >80% conversion in peptide cross-coupling scenarios.

ParameterAryl Iodides (Ar–I)Aryl Bromides (Ar–Br)
C–X Bond Energy ~65 kcal/mol~81 kcal/mol
Typical Coupling Temp 25 °C – 50 °C80 °C – 120 °C
Catalyst Loading 1 – 5 mol%5 – 10 mol%
Ligand Requirement Simple phosphines / ligand-freeElectron-rich, bulky (e.g., XPhos, RuPhos)
Chemoselectivity Primary reactive siteSecondary reactive site (orthogonal)
Aqueous Compatibility Excellent (fast kinetics outcompete hydrolysis)Moderate (slower kinetics risk side reactions)

Experimental Protocol: Orthogonal Dual Cross-Coupling

To demonstrate the practical application of this reactivity gap, the following is a self-validating, step-by-step methodology for the sequential functionalization of a peptide containing both a p-iodophenylalanine and a p-bromophenylalanine residue.

Phase 1: Chemoselective Suzuki-Miyaura Coupling of Aryl Iodide

Goal: Selectively react the Ar–I while preserving the Ar–Br.

  • Preparation: Dissolve the dual-halogenated peptide (1.0 equiv, 10 mM) in a degassed solvent mixture of H₂O/CH₃CN (1:1).

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) and K₂CO₃ (3.0 equiv).

  • Catalyst Initiation: Add a mild catalyst system, such as Pd(OAc)₂ (2 mol%) and a water-soluble ligand like TXPTS (4 mol%).

  • Reaction: Stir at 37 °C for 2 hours.

  • Causality Check (Self-Validation): At 37 °C, the Pd(0) species has sufficient thermal energy to undergo oxidative addition into the C–I bond, but falls short of the activation energy required for the C–Br bond. Analyze an aliquot via LC-MS; the mass shift should confirm exactly one coupling event, validating the preservation of the Ar–Br handle[2].

  • Purification: Isolate the mono-coupled peptide via preparative HPLC.

Phase 2: Sonogashira Coupling of the Remaining Aryl Bromide

Goal: Overcome the Ar–Br activation barrier to install an alkyne.

  • Preparation: Dissolve the purified mono-coupled peptide (1.0 equiv, 10 mM) in degassed DMF/H₂O (4:1).

  • Reagent Addition: Add the terminal alkyne (5.0 equiv), CuI (10 mol%), and diisopropylethylamine (DIPEA, 10.0 equiv).

  • Catalyst Initiation: Add a highly active catalyst system, such as Pd(PPh₃)₄ (10 mol%).

  • Reaction: Heat the reaction to 80 °C under microwave irradiation for 30 minutes.

  • Causality Check (Self-Validation): The elevated temperature and high local concentration of the active Pd(0) complex overcome the high activation barrier of the C–Br bond, driving the and Sonogashira coupling to completion[4]. LC-MS will confirm the dual-functionalized product.

Conclusion

For drug development professionals, the choice between Ar–I and Ar–Br is a strategic one. Aryl iodides remain the gold standard for single-point, mild late-stage functionalization, safeguarding sensitive peptide stereocenters. However, aryl bromides offer superior chemical stability and the unique advantage of targeted biocatalytic installation. When designed into the same scaffold, their divergent oxidative addition kinetics unlock powerful, orthogonal multi-site peptide diversification.

References

  • Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides Source: Journal of the American Chemical Society (2024) URL: [Link]

  • Title: C–H Functionalization in the Synthesis of Amino Acids and Peptides Source: Chemical Reviews (2014) URL: [Link]

  • Title: Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization Source: CCS Chemistry (2020) URL: [Link]

Sources

Validating the Purity of n-Boc-3,5-dibromo-DL-phenylalanine: A Comparative Guide to TLC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter synthetic bottlenecks traced back to sub-standard building blocks. n-Boc-3,5-dibromo-DL-phenylalanine is a highly specialized unnatural amino acid used extensively in the synthesis of complex therapeutics, including small-molecule negative allosteric modulators for the β2-adrenergic receptor 1.

The tert-butyloxycarbonyl (Boc) group provides essential acid-labile protection for the α-amino group during multi-step organic synthesis and classical Solid-Phase Peptide Synthesis (SPPS) . However, utilizing this molecule requires rigorous purity validation. Impurities such as monobrominated analogs, unreacted starting materials, or prematurely deprotected free amino acids can cause irreversible sequence deletions or chain terminations.

This guide objectively compares the performance of a High-Purity Grade n-Boc-3,5-dibromo-DL-phenylalanine against a Generic Commercial Alternative , detailing the causality and step-by-step execution of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) validation workflows.

The Analytical Challenge: Causality in Method Selection

Why do we require both TLC and HPLC for a complete validation profile?

  • TLC (The Qualitative Vanguard): HPLC is blind to highly polar impurities that elute in the void volume. TLC acts as a rapid orthogonal check, relying on partition equilibrium between a silica stationary phase and a mobile phase to detect highly polar contaminants (like fully deprotected amino acids) before they contaminate an automated synthesizer.

  • RP-HPLC (The Quantitative Validator): The structural difference between a 3-bromo and a 3,5-dibromo substituted aromatic ring is subtle. Reversed-Phase HPLC separates these based on minute differences in lipophilicity, providing the high-resolution quantitative data necessary to ensure >98% purity 3.

Methodology 1: Thin Layer Chromatography (TLC) Screening

Mechanistic Rationale

Boc-protected amino acids possess a free carboxylic acid moiety. If run on standard silica gel with neutral solvents, the carboxylic acid will partially ionize, leading to severe "streaking" and poor resolution. To suppress ionization and maintain the molecule in its protonated state, an acidic modifier must be added to the mobile phase 4.

Step-by-Step Protocol
  • Self-Validating System Check: Always co-spot a known reference standard of the free amino acid (e.g., DL-phenylalanine) to validate the

    
     shift and ninhydrin response.
    
  • Stationary Phase: Prepare Silica gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase Preparation: Mix Chloroform : Methanol : Glacial Acetic Acid in an 85:10:5 (v/v/v) ratio. Equilibrate the TLC chamber for 15 minutes.

  • Sample Prep: Dissolve 10 mg of the sample in 1 mL of Methanol.

  • Execution: Spot 2 µL of the sample onto the baseline. Develop the plate until the solvent front is 1 cm from the top edge. Dry thoroughly.

  • Detection & Causality:

    • UV Light (254 nm): Detects the aromatic dibromophenyl ring via fluorescence quenching.

    • Ninhydrin Stain: Spray with 0.2% ninhydrin in ethanol and heat at 105°C for 5 minutes. Mechanism: The heat thermally cleaves the Boc group, exposing the primary amine. This amine reacts with ninhydrin to form Ruhemann's purple, confirming the presence of the amino acid backbone 4.

Methodology 2: RP-HPLC Quantitative Validation

Mechanistic Rationale

The 3,5-dibromophenyl group is highly lipophilic, requiring a strong organic mobile phase for elution. A C18 stationary phase is selected for its robust hydrophobic retention. Trifluoroacetic acid (TFA, 0.1%) is added to both aqueous and organic mobile phases to keep the carboxylic acid protonated, ensuring sharp, symmetrical peaks and preventing peak tailing 3.

Step-by-Step Protocol
  • Self-Validating System Check: Run a blank (diluent only) to rule out system peaks, and a system suitability standard containing a known mixture of monobromo and dibromo derivatives to confirm peak resolution (

    
    ).
    
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide bond/carbonyl absorption) and 254 nm (aromatic ring).

  • Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile. Injection volume: 10 µL.

Comparative Data Analysis

To demonstrate the critical nature of these validations, we compared a High-Purity Grade n-Boc-3,5-dibromo-DL-phenylalanine against a widely available Generic Alternative .

Table 1: TLC Screening Results

The generic alternative shows clear signs of premature deprotection (free amino acid).

Analytical ParameterHigh-Purity GradeGeneric AlternativeInterpretation
UV (254 nm) Single distinct spot (

= 0.65)
Major spot (

= 0.65) + Faint spot (

= 0.50)
Generic shows structural impurities.
Ninhydrin (Post-heat) Single purple spotMajor purple spot + faint baseline spotBaseline spot indicates free polar amino acid.
Conclusion Passes Screening Fails Screening High-Purity grade is free of polar contaminants.
Table 2: RP-HPLC Quantitative Profiling (UV 220 nm)

The generic alternative fails to meet the >98% purity threshold required for reliable SPPS, containing significant monobrominated impurities.

Analyte / ImpurityRetention TimeHigh-Purity Grade (%)Generic Alternative (%)
Free Amino Acid (Deprotected)3.2 minNot Detected1.2%
Monobromo Impurity12.5 min< 0.1%3.4%
n-Boc-3,5-dibromo-DL-phenylalanine 14.8 min > 99.5% 94.1%
Unknown Lipophilic Impurities18.2 min< 0.1%1.3%

Visualized Validation Workflow

The following logic diagram maps the required decision tree for validating this amino acid prior to committing it to expensive peptide synthesis workflows.

Workflow Start Sample: n-Boc-3,5-dibromo-DL-phenylalanine TLC Phase 1: TLC Screening (Silica, CHCl3:MeOH:AcOH) Start->TLC TLCCheck Single Spot Detected? (UV 254nm & Ninhydrin) TLC->TLCCheck HPLC Phase 2: RP-HPLC Validation (C18, 0.1% TFA Gradient) TLCCheck->HPLC Yes (Proceed) Fail Rejected Quarantine / Repurify TLCCheck->Fail No (Impurities) HPLCCheck Target Peak > 98%? (No Monobromo Impurity) HPLC->HPLCCheck Pass Validated High-Purity Approved for SPPS HPLCCheck->Pass Yes (Validated) HPLCCheck->Fail No (<98%)

Analytical workflow for validating n-Boc-3,5-dibromo-DL-phenylalanine purity.

Conclusion

The comparative data clearly illustrates that not all commercially sourced building blocks are created equal. Relying on a generic alternative with 94.1% purity introduces unacceptable levels of monobrominated and deprotected impurities, which will exponentially degrade the yield of downstream peptide synthesis. By implementing the self-validating TLC and HPLC workflows outlined above, laboratories can objectively verify the integrity of their High-Purity Grade n-Boc-3,5-dibromo-DL-phenylalanine before synthesis begins.

References

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.MDPI.
  • BOC-Amino Acids.BOC Sciences.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.Benchchem.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.RSC Publishing.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of n-Boc-3,5-dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of n-Boc-3,5-dibromo-DL-phenylalanine, a halogenated amino acid derivative common in pharmaceutical and peptide synthesis research. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact.

Core Hazard Assessment and Safety Profile

n-Boc-3,5-dibromo-DL-phenylalanine is a solid, typically a white powder, whose primary disposal consideration stems from its chemical structure: it is a halogenated organic compound.[1] While comprehensive toxicological data may be limited, the presence of bromine atoms dictates its classification and handling as potentially hazardous waste.[2] Upon combustion, it can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and critically, hydrogen bromide (HBr).[2] Therefore, it must never be incinerated through standard means or disposed of in regular waste streams.

The procedural choices outlined in this guide are directly informed by these characteristics. The core principle is the strict segregation of halogenated waste to ensure it is routed to specialized disposal facilities equipped to handle such materials.

Table 1: Safety and Disposal Profile for n-Boc-3,5-dibromo-DL-phenylalanine

ParameterSpecificationRationale & References
Waste Category Halogenated Organic Solid WasteThe presence of two bromine atoms classifies it as halogenated. Segregation from non-halogenated waste is critical for proper disposal and cost management.[1][3][4]
Primary Hazards Potential for dust generation; release of toxic gases (HBr) upon combustion.The toxicological properties are not fully investigated; handle with caution.[2]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a laboratory coat. A NIOSH-approved respirator is recommended if dust generation is unavoidable.Standard laboratory practice for handling fine chemical solids.[1][5]
Incompatible Materials Strong oxidizing agents.To prevent potentially hazardous reactions during storage.[2][6]
Disposal Container Clearly labeled, chemically compatible (e.g., HDPE or glass), sealed container.Container must be in good condition, leak-proof, and compatible with the waste.[7][8][9] Metal containers are not recommended due to potential corrosion from halogenated compounds.[10]
Prohibited Disposal Routes Sink/Drain Disposal, Regular Trash, Mixing with Non-Halogenated Waste.Prohibited by EPA regulations to prevent environmental contamination and ensure proper treatment.[1][8][11][12]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, ensuring that chemicals like n-Boc-3,5-dibromo-DL-phenylalanine are handled safely from generation to final disposal.[11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling and storage practices within the laboratory to protect researchers.[8][14]

Adherence to the procedures in this guide ensures compliance with these federal mandates, which require proper waste identification, segregation, labeling, and disposal through licensed hazardous waste handlers.[8][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of n-Boc-3,5-dibromo-DL-phenylalanine and materials contaminated with it (e.g., weighing papers, gloves).

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as specified in Table 1. This includes:

  • Nitrile Gloves: Provides a necessary barrier against skin contact.[1]

  • Safety Glasses with Side Shields: Protects eyes from potential dust particles.

  • Laboratory Coat: Protects skin and clothing from contamination.

Step 2: Prepare and Label the Waste Container

The integrity of the disposal process begins with the container.

  • Select a Suitable Container: Choose a clean, dry, and robust container made of a compatible material such as high-density polyethylene (HDPE) or glass. Ensure it has a tightly sealing screw cap to prevent leaks and spills.[7][9]

  • Apply the Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container. Using a permanent marker, clearly write the full chemical name: "Waste n-Boc-3,5-dibromo-DL-phenylalanine" . Do not use chemical formulas or abbreviations.[7] Also, include the accumulation start date.

Step 3: Waste Collection and Segregation
  • Transfer Waste: Carefully transfer the solid n-Boc-3,5-dibromo-DL-phenylalanine into the prepared waste container. If transferring powder, perform this action inside a chemical fume hood to minimize the risk of dust inhalation.[5]

  • Include Contaminated Materials: Any disposable materials that have come into direct contact with the chemical, such as weighing papers, contaminated paper towels, and used gloves, must also be placed in this container.

  • Seal the Container: Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being actively added.[1][7][9] This is a critical step to prevent the release of vapors and ensure safety.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregate from Incompatibles: Within the SAA, ensure the halogenated waste container is physically segregated from other incompatible waste streams, such as acids, bases, and, most importantly, non-halogenated organic waste.[3][7][9] This can be achieved using distance or secondary containment bins.

Step 5: Arrange for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A general rule is to fill it to no more than 90% capacity to allow for expansion and prevent spills during transport.[13]

  • Contact EH&S: Once the container is full or you have completed the project requiring the chemical, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7] They are responsible for collecting the waste and ensuring it is transported to a licensed hazardous waste disposal facility that can properly handle halogenated materials.

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • For a Small Spill (manageable by lab personnel):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing your full PPE (gloves, lab coat, safety glasses), gently sweep the solid material together to avoid creating dust.[2][5]

    • Place the swept material and any broken container fragments into your designated "Waste n-Boc-3,5-dibromo-DL-phenylalanine" hazardous waste container.

    • Clean the spill area with a damp paper towel.[5] Place the used paper towel into the hazardous waste container as well.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EH&S or emergency response team immediately.[10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of n-Boc-3,5-dibromo-DL-phenylalanine.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Final Disposal Phase Start Start: Identify Waste (n-Boc-3,5-dibromo-DL-phenylalanine) Assess Assess Hazards (Halogenated Organic Solid) Start->Assess PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Container Prepare Waste Container (Compatible, Good Condition) PPE->Container Label Label Container ('HAZARDOUS WASTE' + Full Chemical Name) Container->Label Transfer Transfer Waste to Container (Minimize Dust) Label->Transfer Store Securely Close & Store in SAA (Segregate from other waste) Transfer->Store CheckFull Is Container >90% Full? Store->CheckFull CheckFull->Store No ContactEHS Contact EH&S for Pickup CheckFull->ContactEHS Yes End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for n-Boc-3,5-dibromo-DL-phenylalanine.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Daniels Health. (2025, May 21).
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Environmental Marketing Services. (2024, July 15).
  • USA-CLEAN. (2026, February 3).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Boc-3-bromo-D-phenylalanine.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Environment, Health and Safety - The University of Tennessee, Knoxville. (n.d.). 7.2 Organic Solvents.
  • Synquest Labs. (n.d.).
  • BenchChem. (2025). Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices.
  • ChemicalBook. (2026, January 17).
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
  • Fisher Scientific. (2014, September 25).
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.

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Comprehensive Guide to Personal Protective Equipment and Safe Handling of n-Boc-3,5-dibromo-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with n-Boc-3,5-dibromo-DL-phenylalanine. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory contamination. Given the dibrominated aromatic structure, this compound should be handled with care, assuming potential for irritation and toxicity.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[2]

  • Hazardous Decomposition: Upon combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to prevent exposure. The following equipment must be worn at all times when handling n-Boc-3,5-dibromo-DL-phenylalanine.

Body Part Personal Protective Equipment (PPE) Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a potential for splashes.[3]
Skin/Body Chemical-resistant Lab CoatA standard lab coat is required to protect skin and clothing.[4]
Hands Chemical-resistant GlovesNitrile gloves are a suitable choice for preventing skin contact.[4] Always inspect gloves for any signs of degradation before use.
Respiratory Respirator with Particle FilterRecommended when handling the solid compound outside of a fume hood, or if dust generation is likely.[5] All weighing and handling of the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
Safe Handling and Operational Workflow

A systematic approach to handling n-Boc-3,5-dibromo-DL-phenylalanine is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.

prep Preparation & Pre-Handling Checks handling Handling in Fume Hood (Weighing, Dissolving, Reaction) prep->handling Proceed with caution cleanup Decontamination of Glassware & Surfaces handling->cleanup After experiment completion disposal Waste Segregation & Disposal cleanup->disposal Collect all waste post_handling Post-Handling Procedures (PPE Removal, Hand Washing) disposal->post_handling Final step

Caption: Workflow for the safe handling of n-Boc-3,5-dibromo-DL-phenylalanine.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[6] Prepare your workspace within a certified chemical fume hood.[6]

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to prevent the inhalation of fine particles.[6] Avoid any actions that could generate dust.

    • Dissolving and Reaction: All transfers and reactions involving n-Boc-3,5-dibromo-DL-phenylalanine, whether in solid or solution form, must be conducted within the fume hood.[6]

  • Post-Handling: After completing your work, decontaminate all surfaces and equipment that came into contact with the chemical. Carefully remove your PPE, starting with the outer gloves, and wash your hands thoroughly with soap and water.[6][7]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably by using the fume hood exhaust.[3][5]

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1][5] For liquid spills, use an inert absorbent material.[8]

  • Clean: Decontaminate the spill area with a suitable solvent.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[5]

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of n-Boc-3,5-dibromo-DL-phenylalanine and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing n-Boc-3,5-dibromo-DL-phenylalanine must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][8] Do not mix with non-halogenated waste streams.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Decontamination of Empty Containers: Thoroughly rinse any empty containers that held the compound with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as halogenated hazardous waste.[10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling n-Boc-3,5-dibromo-DL-phenylalanine and ensure a safe and compliant laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. SAFETY DATA SHEET: N-Boc-3-bromo-D-phenylalanine.
  • Benchchem. Comprehensive Guide to Personal Protective Equipment for Handling Dibromomaleimide.
  • Temple University. Halogenated Solvents in Laboratories.
  • Caltech CCE. General Lab Safety Procedure.
  • AK Scientific, Inc. SAFETY DATA SHEET: 3,5-Dichloro-n-boc-DL-phenylalanine.
  • Thermo Fisher Scientific. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
  • IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
  • ICL. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific. N-Boc-glycine - SAFETY DATA SHEET.
  • Spectrum Chemical. safety data sheet: DL-Phenylalanine.
  • Fisher Scientific. SAFETY DATA SHEET: 3-(BOC-amino)-1-propanol.
  • Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Bromo-DL-phenylalanine.
  • Benchchem. Personal protective equipment for handling 6-Bromoindolin-4-ol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.